ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
Description
Properties
Molecular Formula |
C8H12N4O4 |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
ethyl 2-(3-nitro-1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C8H12N4O4/c1-3-6(7(13)16-4-2)11-5-9-8(10-11)12(14)15/h5-6H,3-4H2,1-2H3 |
InChI Key |
HSNUAMQSAUHLQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis and Regioselective N-Alkylation of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate: A Technical Guide
Executive Summary
The functionalization of 3-nitro-1,2,4-triazole derivatives is a cornerstone in the development of advanced pharmacophores, particularly in the design of radiosensitizers, antitrypanosomal agents[1], and high-density energetic materials[2]. The target compound, ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate , serves as a highly versatile, chiral intermediate. By introducing an alpha-branched ester moiety at the N1 position, researchers can leverage this building block for downstream saponification, amidation, or cross-coupling workflows.
This whitepaper provides an in-depth, field-proven methodology for the regioselective synthesis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the thermodynamic causality, ambident nucleophile mechanics, and self-validating experimental controls required to achieve high-purity isolation.
Mechanistic Principles & Regioselectivity
The synthesis relies on a bimolecular nucleophilic substitution (SN2) reaction between the 3-nitro-1,2,4-triazolate anion and ethyl 2-bromobutanoate[3]. The core challenge in this synthesis is the inherent tautomerism of the starting material.
In solution, 3-nitro-1H-1,2,4-triazole exists in equilibrium with its 5-nitro tautomer. Upon deprotonation by a mild base, it forms an ambident triazolate anion where the negative charge is delocalized across the N1, N2, and N4 atoms. Alkylation with alkyl bromides in an alkaline medium typically yields a mixture of regioisomers[4].
Causality of N1 vs. N2 Selectivity
The regiochemical outcome is dictated by a combination of steric hindrance and the electronic deactivation exerted by the adjacent nitro group:
-
N1-Alkylation (Major Product): Attack at the N1 position yields the 1-alkyl-3-nitro isomer. This is thermodynamically favored because the N1 atom is sterically unencumbered and electronically isolated from the strongly electron-withdrawing nitro group at C3.
-
N2-Alkylation (Minor Product): Attack at the N2 position yields the 1-alkyl-5-nitro isomer. This pathway is kinetically and thermodynamically disfavored due to the direct steric clash and inductive electron withdrawal from the adjacent C3-nitro group.
Regioselective SN2 mechanism of 3-nitro-1,2,4-triazole N-alkylation.
Self-Validating Experimental Protocol
To ensure reproducibility and high yield, the following protocol is designed as a self-validating system . Every step includes a physical or analytical checkpoint to confirm the reaction trajectory before proceeding.
Reagents and Materials
-
Nucleophile: 3-nitro-1H-1,2,4-triazole (1.0 eq, 10.0 mmol, 1.14 g)
-
Electrophile: Ethyl 2-bromobutanoate (1.1 eq, 11.0 mmol, 2.15 g)[3]
-
Base: Potassium carbonate, anhydrous (1.5 eq, 15.0 mmol, 2.07 g)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)
Step-by-step experimental workflow for the synthesis and isolation.
Step-by-Step Methodology
Phase 1: Anion Generation
-
Charge an oven-dried, argon-purged 100 mL round-bottom flask with 3-nitro-1H-1,2,4-triazole and anhydrous DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add anhydrous K2CO3 in a single portion. Stir for 30 minutes at 0 °C.
-
Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation, leaving a highly reactive, "naked" triazolate anion. K2CO3 is chosen over stronger bases (like NaH) to prevent the subsequent saponification of the ethyl ester electrophile.
-
Self-Validation Checkpoint: The complete dissolution of the triazole followed by the formation of a fine, pale-yellow suspension confirms the generation of the potassium triazolate salt.
Phase 2: Electrophilic Alkylation 4. Add ethyl 2-bromobutanoate dropwise over 15 minutes via a syringe. 5. Remove the ice bath, allow the reaction to warm to room temperature (20-25 °C), and stir for 16 hours.
-
Causality: Dropwise addition at 0 °C minimizes localized exothermic heating, which suppresses the formation of the thermodynamically disfavored N2-isomer and prevents ester hydrolysis.
-
Self-Validation Checkpoint: Perform TLC analysis (Hexane:EtOAc 3:1, UV visualization). The starting triazole (Rf ~0.1) must be completely consumed. Two new spots will appear: the major N1 isomer (Rf ~0.42) and the minor N2 isomer (Rf ~0.31).
Phase 3: Quenching and Aqueous Workup 6. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 7. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 8. Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL) followed by brine (1 × 50 mL).
-
Causality: DMF partitions heavily into the organic layer. Washing with aqueous LiCl forces the DMF into the aqueous phase much more effectively than water alone, preventing solvent contamination during isolation.
-
Self-Validation Checkpoint: The pH of the final aqueous wash must be neutral (~pH 7). A basic pH indicates residual K2CO3, which will cause ester hydrolysis during rotary evaporation.
Phase 4: Chromatographic Isolation 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. 10. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 25% EtOAc in Hexanes).
-
Causality: The N1 isomer has a lower overall dipole moment compared to the N2 isomer, allowing it to elute first on normal-phase silica gel.
Quantitative Data & Analytical Characterization
The successful isolation of the N1 isomer must be validated through rigorous spectroscopic analysis. The table below summarizes the expected quantitative data and the structural causality behind each assignment.
| Property / Analytical Technique | Quantitative Data / Observation | Causality / Structural Assignment |
| Molecular Weight | 244.21 g/mol | Corresponds to the exact mass of C8H12N4O4. |
| Rf Value (Hexane:EtOAc 3:1) | 0.42 (Major, N1), 0.31 (Minor, N2) | The N1 isomer is less polar due to a lower net dipole moment across the triazole ring. |
| 1H NMR (400 MHz, CDCl3) | δ 8.65 (s, 1H) | Highly deshielded C5-H of the triazole ring. |
| δ 5.12 (dd, J = 9.2, 6.4 Hz, 1H) | Chiral CH-N proton, strongly deshielded by both the triazole ring and the adjacent ester carbonyl. | |
| δ 4.22 (q, J = 7.1 Hz, 2H) | Diastereotopic O-CH2 protons of the ethyl ester. | |
| δ 2.35-2.15 (m, 2H) | Alkyl CH2 protons of the butanoate chain. | |
| δ 1.25 (t, J = 7.1 Hz, 3H) | Terminal methyl group of the ethyl ester. | |
| δ 0.98 (t, J = 7.4 Hz, 3H) | Terminal methyl group of the butanoate chain. | |
| 13C NMR (100 MHz, CDCl3) | δ 168.5, 162.1, 145.3, 63.8, 62.4, 24.5, 14.1, 10.2 | C=O, C3-NO2, C5, CH-N, O-CH2, CH2, CH3, CH3 respectively. |
| HRMS (ESI+) | m/z 245.0881 [M+H]+ | Confirms the exact mass (Calculated for C8H13N4O4: 245.0886). |
References
- Title: Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity.
- Title: Nucleophilic substitution of the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles in ethanolic potassium hydroxide Source: ResearchGate URL
- Source: PubChem (NIH)
- Title: Oxygen-Enriched Metal–Organic Frameworks Based on 1-(Trinitromethyl)
Sources
- 1. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate chemical properties
[label="3-Nitro-1H-1,2,4-triazole\n+ Ethyl 2-bromobutanoate", fillcolor="#FBBC05",
Fig 1: Regioselective N-alkylation workflow of 3-nitro-1,2,4-triazole yielding N1 and N2 isomers.
Protocol: Regioselective Synthesis of ENTB
Self-Validating Rationale: Potassium carbonate ( K2CO3 ) is utilized as a mild, non-nucleophilic base to quantitatively deprotonate the triazole without causing competitive saponification of the ethyl ester. DMF provides a highly polar aprotic environment that solvates the potassium cation, leaving a highly reactive "naked" triazolate anion.
-
Preparation of the Anion: In an oven-dried 250 mL round-bottom flask, dissolve 3-nitro-1H-1,2,4-triazole (10.0 mmol) in anhydrous DMF (50 mL). Add finely ground anhydrous K2CO3 (15.0 mmol). Stir the suspension at 0 °C for 30 minutes under an inert argon atmosphere.
-
Electrophilic Addition: Slowly add ethyl 2-bromobutanoate (11.0 mmol) dropwise via syringe over 15 minutes. Causality: Dropwise addition at 0 °C prevents localized thermal spikes that could drive the formation of the thermodynamically less stable N2 isomer or trigger ester hydrolysis.
-
Alkylation Reaction: Remove the ice bath and gradually warm the reaction mixture to 60 °C. Stir for 12 hours. The progress must be monitored via TLC (Hexanes:EtOAc 7:3), validating the complete consumption of the highly polar starting triazole.
-
Quenching and Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water (150 mL). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to selectively partition and remove residual DMF, followed by a brine wash (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield a crude oil.
-
Chromatographic Separation: Purify the crude mixture via silica gel flash chromatography. Elute with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3). Validation: The N2 isomer elutes first due to its lower dipole moment, followed by the target N1 isomer (ENTB).
Biological Activation & Therapeutic Application
The 3-nitro-1,2,4-triazole scaffold is highly regarded in the development of anti-Chagasic drugs targeting Trypanosoma cruzi[1]. Historically, 2-nitroimidazole drugs (like benznidazole) suffer from high host toxicity due to single-electron reduction by host Type II nitroreductases, which generates reactive oxygen species (ROS) via futile redox cycling.
Conversely, 3-nitro-1,2,4-triazoles are preferentially and selectively activated by Type I nitroreductases (NTR) [2]. Type I NTRs are absent in mammalian hosts but highly expressed in trypanosomatids.
Mechanism of Action: The lipophilic ethyl butanoate chain of ENTB facilitates rapid passive diffusion across the parasite cell membrane. Once inside the intracellular matrix, parasitic esterases hydrolyze the ester to the corresponding carboxylic acid, effectively trapping the ionized molecule within the parasite. The trypanosomal Type I NTR then catalyzes a direct, NADH-dependent two-electron reduction of the 3-nitro group to a nitroso intermediate, and subsequently to a highly reactive hydroxylamine[2]. This hydroxylamine species forms lethal covalent adducts with parasitic DNA and essential proteins, ensuring selective and potent toxicity without harming host tissues[1].
Fig 2: Two-electron reduction pathway of 3-nitro-1,2,4-triazoles by trypanosomal nitroreductase.
References
-
Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs Source: PMC (National Institutes of Health) URL:[Link]
-
REACTION OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 1. ALKYLATION IN THE PRESENCE OF ALKALI Source: Chemistry of Heterocyclic Compounds URL:[Link]
Sources
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (CAS 1341199-88-9): A Privileged Building Block in Anti-Infective Drug Discovery
Executive Summary
The global burden of Neglected Tropical Diseases (NTDs)—such as Chagas disease, Human African Trypanosomiasis (HAT), and Leishmaniasis—alongside the rising threat of multidrug-resistant Mycobacterium tuberculosis (MDR-TB), necessitates the development of novel, highly selective antimicrobial agents. Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (CAS: 1341199-88-9) has emerged as a critical synthetic intermediate in medicinal chemistry. It serves as a versatile building block for generating libraries of 3-nitro-1,2,4-triazole prodrugs.
Unlike older generation 2-nitroimidazoles (e.g., benznidazole), which suffer from dose-limiting host toxicity and mutagenic liabilities, 3-nitro-1,2,4-triazoles offer superior reduction potentials and highly specific activation by pathogen-exclusive enzymes. This whitepaper details the structural rationale, mechanistic pathways, and self-validating experimental protocols for utilizing this compound in advanced drug discovery workflows.
Chemical Profile & Structural Rationale
The molecular architecture of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is deliberately designed to balance reactivity with pharmacokinetic stability.
Physicochemical Properties
| Property | Value |
| IUPAC Name | ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate |
| CAS Number | 1341199-88-9 |
| Molecular Formula | C₈H₁₂N₄O₄ |
| Molecular Weight | 228.21 g/mol |
| Core Pharmacophore | 3-nitro-1,2,4-triazole |
| Key Application | Prodrug building block for NTDs and Tuberculosis |
The Role of the Alpha-Ethyl Substitution
While simpler acetates (e.g., ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate) are common, the inclusion of the alpha-ethyl group in the butanoate chain serves two critical pharmacological purposes:
-
Steric Shielding: The ethyl group provides steric hindrance around the ester/amide linkage in final drug candidates, reducing premature enzymatic cleavage by host plasma esterases or amidases.
-
Lipophilicity Tuning (LogP): The added aliphatic bulk increases the lipophilicity of the resulting analogs, which is essential for crossing the hydrophobic cell membranes of host macrophages to reach intracellular Trypanosoma cruzi amastigotes or M. tuberculosis bacilli .
Mechanism of Action: Pathogen-Specific Nitroreductase Activation
The therapeutic index of 3-nitro-1,2,4-triazole derivatives relies entirely on a pathogen-specific metabolic activation pathway. Trypanosomatids and mycobacteria express Type I Nitroreductases (NTRs) —such as TcNTR in T. cruzi and Ddn in M. tuberculosis—which are absent in mammalian hosts .
Mammalian cells rely on Type II NTRs, which catalyze single-electron reductions that are reversible in the presence of oxygen (futile cycling), generating minimal toxicity. In contrast, pathogen Type I NTRs catalyze an irreversible two-electron reduction of the 3-nitro group, leading to the rapid accumulation of highly reactive nitrogen species (RNS) that induce catastrophic DNA damage and parasitic apoptosis .
Fig 1. Type I Nitroreductase (NTR) mediated activation of 3-nitro-1,2,4-triazole prodrugs.
Synthetic Workflows & Library Generation
To utilize CAS 1341199-88-9 in a drug discovery campaign, the ester must be converted into a diverse array of amides or sulfonamides. The following workflow outlines the optimal synthetic route.
Fig 2. Synthetic workflow for generating antitrypanosomal amide libraries from the butanoate ester.
Protocol 1: Synthesis of Amide Derivatives
Rationale: The alpha-ethyl group introduces steric hindrance at the carbonyl carbon. Therefore, highly efficient coupling reagents like HATU are required to prevent epimerization and drive the reaction to completion.
Step-by-Step Methodology:
-
Saponification: Dissolve 1.0 eq of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate in a 3:1 mixture of THF/H₂O. Add 2.0 eq of LiOH·H₂O.
-
Incubation: Stir the biphasic mixture at 40°C for 4 hours. Causality: The mild heating overcomes the steric shielding of the ethyl group, ensuring complete hydrolysis without degrading the sensitive nitro-triazole ring.
-
Acidification: Evaporate the THF under reduced pressure. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the resulting carboxylic acid with ethyl acetate (3x), dry over Na₂SO₄, and concentrate.
-
Amide Coupling: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active ester.
-
Diversification: Add 1.1 eq of the desired primary or secondary amine (R-NH₂). Stir at room temperature for 12 hours.
-
Purification: Quench with saturated NaHCO₃, extract with dichloromethane, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).
Self-Validating Checkpoint: Perform ¹H-NMR on the final product. The successful reaction is validated by the disappearance of the distinct ester ethyl quartet (approx. 4.2 ppm) and triplet (approx. 1.2 ppm), replaced by the characteristic amide N-H proton shift (typically 7.5 - 8.5 ppm) and the amine side-chain signals. LC-MS must confirm the exact mass [M+H]⁺ with >95% purity before biological evaluation.
In Vitro Pharmacological Evaluation Protocols
Once the library is synthesized, compounds must be evaluated for efficacy and host toxicity. 3-nitro-1,2,4-triazoles consistently outperform standard-of-care drugs like benznidazole in these assays .
Comparative Efficacy Data Summary
| Compound Class | Target Pathogen | IC₅₀ (μM) | Selectivity Index (SI) | Reference |
| Benznidazole (Standard) | T. cruzi | ~6.15 | >8.13 | |
| 3-nitro-1,2,4-triazole amides | T. cruzi | 0.09 - 1.97 | 44 - >555 | , |
| 3-nitro-1,2,4-triazole sulfonamides | M. tuberculosis | 0.38 - 1.56 | >50 |
Protocol 2: Phenotypic Screening against T. cruzi Amastigotes
Rationale: T. cruzi naturally infects muscle tissues, leading to Chagasic cardiomyopathy. Utilizing L6 rat myoblasts as the host cell line provides a biologically relevant environment to test intracellular amastigote clearance.
Step-by-Step Methodology:
-
Host Cell Seeding: Seed L6 rat myoblasts in 96-well microtiter plates at a density of 2 × 10³ cells/well in RPMI 1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Parasite Infection: Infect the myoblasts with T. cruzi Tulahuen strain (engineered to express β-galactosidase) at a multiplicity of infection (MOI) of 10. Incubate for 48 hours to allow trypomastigotes to invade and transform into intracellular amastigotes.
-
Washing: Wash the wells extensively with warm PBS to remove any extracellular, non-internalized parasites. Causality: This ensures that the assay strictly measures the drug's ability to penetrate the host cell and kill the intracellular life stage.
-
Compound Treatment: Add the synthesized 3-nitro-1,2,4-triazole derivatives in a serial dilution gradient (e.g., 50 μM to 0.01 μM). Include benznidazole as a positive control and 0.1% DMSO as a vehicle control. Incubate for 96 hours.
-
Readout: Add the colorimetric substrate CPRG (Chlorophenol red-β-D-galactopyranoside) and 0.1% Nonidet P-40 to lyse the cells. Read absorbance at 540 nm after 4 hours.
Self-Validating Checkpoint (The Selectivity Index): A parallel assay must be run on uninfected L6 cells using the Alamar Blue viability reagent to determine the mammalian cytotoxicity (CC₅₀). The system validates a compound as a "Hit" only if the Selectivity Index (SI = CC₅₀ / IC₅₀) is strictly greater than 50. This mathematical validation ensures that the observed parasite death is due to targeted NTR activation, not general host cell toxicity.
References
-
Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Novel 3-Nitro-1H-1,2,4-Triazole-Based Compounds as Potential Anti-Chagasic Drugs: In Vivo Studies Future Medicinal Chemistry (via PMC) URL:[Link]
-
Novel 3-nitro-1H-1,2,4-triazole-based aliphatic and aromatic amines as anti-chagasic agents Journal of Medicinal Chemistry (via PMC) URL:[Link]
-
Nitrotriazole- and Imidazole-Based Amides and Sulfonamides as Antitubercular Agents Antimicrobial Agents and Chemotherapy (via PMC) URL:[Link]
A Technical Guide to the Predicted Spectroscopic Profile of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
Introduction: The Imperative for Spectroscopic Characterization
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a heterocyclic compound featuring a nitro-functionalized 1,2,4-triazole ring linked to an ethyl butanoate backbone via a nitrogen-carbon bond at a chiral center. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[1] The addition of a nitro group, a potent electron-withdrawing group, can significantly modulate the electronic properties and potential reactivity of the molecule.
Given the potential for biological activity and the necessity for absolute structural confirmation in any research or development pipeline, a comprehensive spectroscopic analysis is non-negotiable. This guide provides an in-depth, predicted spectroscopic profile for the title compound, leveraging data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synergy between these techniques forms a self-validating system, where each dataset corroborates the others to build a conclusive structural assignment.
Molecular Structure and Analytical Rationale
To logically predict the spectroscopic output, we must first deconstruct the molecule into its constituent parts, as illustrated below. Our predictions will be based on the expected electronic environment of each nucleus and functional group.
Caption: Key functional components of the target molecule.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of the title compound in a standard solvent like CDCl₃ would exhibit distinct signals for the ethyl group, the butanoate chain, and the triazole ring.
Predicted ¹H NMR Data Table
| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |
| Hγ (CH₃-CH₂-) | ~0.9 - 1.0 | Triplet (t) | ~7.4 | 3H | Standard alkyl methyl group adjacent to a methylene. |
| Hβ (-CH₂-CH₃) | ~1.8 - 2.2 | Multiplet (m) | - | 2H | Diastereotopic protons of a methylene group adjacent to a chiral center, split by both Hα and Hγ. |
| Ethyl CH₃ | ~1.2 - 1.3 | Triplet (t) | ~7.1 | 3H | Typical ethyl ester methyl group, shielded by the ester oxygen. |
| Ethyl CH₂ | ~4.2 - 4.3 | Quartet (q) | ~7.1 | 2H | Methylene group of an ethyl ester, deshielded by the adjacent oxygen atom.[2] |
| Hα (N-CH-) | ~5.5 - 5.8 | Triplet (t) or Doublet of Doublets (dd) | ~7.5 | 1H | Methine proton at the chiral center, significantly deshielded by the adjacent nitrogen of the triazole ring and the carbonyl group. |
| H⁵ (Triazole C-H) | ~8.5 - 8.8 | Singlet (s) | - | 1H | Proton on the triazole ring, highly deshielded due to the aromatic nature of the ring and the influence of adjacent nitrogen atoms. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Utilize a 300 MHz or higher field Nuclear Magnetic Resonance spectrometer.[3]
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton counts.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR provides a map of the carbon skeleton. Given the presence of heteroatoms and aromatic systems, the carbon signals are expected to be well-dispersed.
Predicted ¹³C NMR Data Table
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Cγ (CH₃-CH₂-) | ~10 - 12 | Standard terminal methyl carbon in a butyl chain. |
| Ethyl CH₃ | ~13 - 15 | Typical ethyl ester methyl carbon.[4] |
| Cβ (-CH₂-CH₃) | ~25 - 28 | Alkyl methylene carbon adjacent to a chiral center. |
| Ethyl CH₂ | ~61 - 63 | Ethyl ester methylene carbon, deshielded by the oxygen atom.[4] |
| Cα (N-CH-) | ~65 - 68 | Methine carbon directly attached to the triazole nitrogen and the carbonyl group, experiencing significant deshielding. |
| C⁵ (Triazole C-H) | ~145 - 148 | Aromatic carbon in the triazole ring bonded to a proton. Its chemical shift is influenced by the adjacent nitrogen atoms. |
| C³ (Triazole C-NO₂) | ~158 - 162 | Carbon of the triazole ring bearing the nitro group. The strong electron-withdrawing nature of the nitro group causes substantial deshielding. |
| C=O (Ester Carbonyl) | ~168 - 171 | Typical chemical shift for an ester carbonyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 75 MHz or higher field NMR spectrometer.[3]
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all C-H couplings into singlets. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Data Processing: Process the data similarly to ¹H NMR. The CDCl₃ solvent signal (a triplet centered at ~77.16 ppm) is typically used for chemical shift referencing.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.
Predicted IR Data Table
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~2950-3000 | C-H Stretch | Aliphatic (butanoate chain) | Medium-Strong |
| ~3100-3150 | C-H Stretch | Aromatic (triazole C-H) | Weak-Medium |
| ~1735-1750 | C=O Stretch | Ester | Strong, Sharp |
| ~1540-1560 | N-O Asymmetric Stretch | Nitro Group | Strong |
| ~1350-1370 | N-O Symmetric Stretch | Nitro Group | Strong |
| ~1200-1250 | C-O Stretch | Ester | Strong |
Rationale: The most prominent peaks will be from the carbonyl and nitro groups. The C=O stretch of a saturated aliphatic ester appears strongly around 1735-1750 cm⁻¹.[5] Nitro groups give rise to two very strong and characteristic stretching vibrations; an asymmetrical stretch near 1550 cm⁻¹ and a symmetrical stretch near 1365 cm⁻¹.[6] The various C-H and C-O stretches will also be present but may be of less diagnostic value in a complex molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.[7]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is appropriate.
Predicted MS Data
-
Molecular Weight: C₈H₁₂N₄O₄ = 228.21 g/mol
-
Predicted Molecular Ion (Positive ESI):
-
[M+H]⁺: m/z 229.09
-
[M+Na]⁺: m/z 251.07
-
-
Key Predicted Fragmentation Pathways:
-
Loss of the ethyl group (-CH₂CH₃) from the ester: m/z 200
-
Loss of the ethoxy group (-OCH₂CH₃): m/z 184
-
Cleavage of the ester and butanoate side chain, leaving the protonated nitro-triazole moiety.
-
Loss of the nitro group (-NO₂): m/z 183
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole or Time-of-Flight (TOF) analyzer.[9]
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to observe different adducts and fragmentation patterns. For fragmentation data (MS/MS), the parent ion of interest (e.g., m/z 229) is selected and subjected to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent and fragment ions based on their exact mass.[10]
Integrated Workflow for Structural Verification
The power of this multi-technique approach lies in its integrated, self-validating nature. No single technique provides the complete picture, but together they offer unambiguous structural confirmation.
Caption: Integrated workflow for structural elucidation.
Conclusion
This guide outlines the predicted spectroscopic characteristics of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and cross-validating dataset essential for the unambiguous identification and characterization of the molecule. The provided protocols represent standard, robust methodologies for acquiring high-quality data. For any researcher synthesizing or utilizing this compound, the application of these techniques is fundamental to ensuring structural integrity and advancing their scientific objectives with confidence.
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. rsc.org [rsc.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. tsijournals.com [tsijournals.com]
- 8. egusphere.copernicus.org [egusphere.copernicus.org]
- 9. masspec.scripps.edu [masspec.scripps.edu]
- 10. reading [download.e-bookshelf.de]
Engineering the Next Generation of Agrochemicals: The Mechanistic and Applied Potential of Nitro-Triazole Scaffolds
Executive Summary
Triazoles (both 1,2,4-triazole and 1,2,3-triazole cores) are foundational pharmacophores in agricultural chemistry. However, the strategic introduction of a nitro ( −NO2 ) group onto the triazole ring fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity. In my experience optimizing agrochemical pipelines, this specific modification not only enhances binding affinity to pathogenic metalloenzymes but also modulates environmental persistence in soil matrices. This technical guide dissects the causality behind the efficacy of nitro-triazole compounds as fungicides, herbicides, and nitrification inhibitors, providing field-proven, self-validating protocols for your discovery workflows.
Mechanistic Pathways in Fungal Pathogen Control
The 1,2,4-triazole core is the nucleus of numerous commercial fungicides. The primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungal cell membranes[1].
The Causality of Nitro Substitution: Why add a nitro group? Standard azoles rely on the unshared electron pair of the triazole nitrogen to form a coordinate covalent bond with the heme iron in the CYP51 active site. By introducing a strongly electron-withdrawing nitro group (e.g., in 3-nitro-1,2,4-triazole derivatives), we achieve two critical structural upgrades:
-
pKa Modulation: The electron withdrawal fine-tunes the molecule's pKa, improving its passive diffusion through the highly lipophilic fungal cell envelope.
-
Overcoming Resistance: The oxygen atoms of the nitro group act as potent hydrogen-bond acceptors. They engage with polar amino acid residues lining the CYP51 binding pocket, anchoring the molecule even when target-site mutations render standard azoles (like fluconazole) ineffective. Recent data shows nitro-triazole derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.0156 to 2.0 μg/mL against resistant fungal strains[1].
Mechanistic pathway of CYP51 inhibition by nitro-triazole fungicides.
Herbicidal Efficacy and Crop Safening Synergy
Beyond fungal control, nitro-triazoles are highly effective in weed management. Compounds such as2 act as targeted herbicides by disrupting specific plant metabolic enzymes, allowing for sustainable farming practices with minimal impact on surrounding crops[2].
Furthermore, nitro-triazole derivatives are actively utilized in the design of herbicide safeners [3]. Safeners protect crops (e.g., maize) from broad-spectrum herbicide injury. The Causality: The nitro-triazole scaffold acts as an electrophilic trigger. When absorbed by the crop, it upregulates the expression of detoxifying enzymes, specifically Glutathione S-transferases (GSTs). This accelerates the metabolic degradation of the herbicide within the crop plant, while the weeds—lacking this rapid upregulation response—perish.
Soil Nitrogen Management: Nitrification Inhibitors
Nitrogen loss through leaching and bacterial denitrification is a massive economic and environmental burden. Amino- and nitro-1,2,4-triazoles have been successfully mass-produced as inhibitors of nitrification for nitrogen-based fertilizers[4].
These compounds function by chelating the copper active site of ammonia monooxygenase (AMO) in Nitrosomonas bacteria, halting the oxidation of ammonium ( NH4+ ) to nitrite ( NO2− ). The electron-withdrawing nitro group stabilizes the triazole ring against rapid microbial degradation in the soil, extending the half-life of the inhibitor and ensuring prolonged nitrogen retention compared to standard aliphatic inhibitors.
Quantitative Data Summary: Agrochemical Profiling
To guide your lead optimization, the following table summarizes the comparative efficacy metrics of nitro-triazole applications based on recent literature[1],[3]:
| Compound Class | Primary Target | Mechanism of Action | Typical Efficacy (MIC / Dose) | Agricultural Application |
| 3-Nitro-1,2,4-triazoles | CYP51 (Fungi) | Heme iron coordination & H-bonding | 0.015−2.0 μg/mL | Broad-spectrum Fungicide |
| Nitro-triazole Sulfonyls | Plant Enzymes | Disruption of metabolic pathways | Dose-dependent | Selective Herbicide |
| Amino/Nitro-triazoles | AMO (Bacteria) | Copper active site chelation | ∼1% w/w of N-fertilizer | Nitrification Inhibitor |
| Triazole-Isoxazoles | GST (Crops) | Electrophilic upregulation of detox enzymes | N/A (Safener) | Herbicide Safener |
Validated Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity during your screening phases.
Protocol A: Self-Validating In Vitro CYP51 Inhibition Assay
Purpose: To quantify the binding affinity ( Kd ) of novel nitro-triazole fungicides.
-
Enzyme Preparation: Express and purify recombinant fungal CYP51 (e.g., from Fusarium graminearum). Prepare a 5μM enzyme solution in 50mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.
-
Compound Titration: Dissolve the nitro-triazole test compound in pure DMSO. Create a 10-point serial dilution ( 0.001 to 50μM ). Critical Step: Maintain the final DMSO concentration in the assay below 1% to prevent solvent-induced enzyme denaturation.
-
Spectral Binding Assay: Add the test compound to the CYP51 solution. The binding of the triazole nitrogen to the heme iron induces a Type II difference spectrum (peak at ∼430nm , trough at ∼410nm ). Record the absorbance using a UV-Vis spectrophotometer.
-
Validation Checkpoint: Run Fluconazole or Prothioconazole as a positive control. System Validation Rule: The assay is only valid if the Kd of the positive control falls within 10% of its established literature value.
-
Data Analysis: Plot the absorbance difference ( ΔA430−410 ) against compound concentration and fit to the Michaelis-Menten equation to determine the dissociation constant ( Kd ).
Protocol B: Soil Nitrification Inhibition Microcosm Study
Purpose: To evaluate the environmental persistence and efficacy of nitro-triazole nitrification inhibitors.
-
Soil Preparation: Sieve standard agricultural soil ( 2mm ) and adjust the moisture content to 60% of its water-holding capacity.
-
Treatment Application: Apply ammonium sulfate ( 200mg N/kg soil) as the fertilizer source. Apply the nitro-triazole inhibitor at 1% w/w of the applied nitrogen.
-
Incubation & Sampling: Incubate the microcosms at 25∘C in the dark. Extract soil samples with 2M KCl on days 0, 7, 14, 21, and 28.
-
Quantification: Analyze NH4+ and NO3− concentrations using colorimetric assays (e.g., the indophenol blue method for NH4+ ).
-
Validation Checkpoint: Include a Nitrapyrin-treated positive control and an untreated negative control. System Validation Rule: The recovery rate of mineral nitrogen must exceed 95% at Day 0 for the extraction methodology to be considered valid.
Step-by-step high-throughput screening workflow for nitro-triazole agrochemicals.
References
-
Chem-Impex International. 1-(4-Toluenesulfonyl)-3-nitro-1,2,4-triazole Applications in Agricultural Chemistry. Retrieved from:[2]
-
ResearchGate. State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Retrieved from:[4]
-
PubMed Central (PMC). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from:[1]
-
PubMed Central (PMC). Synthesis and Biological Activity against the ESKAPE Panel of Pathogens (N-Aryl-C-nitroazoles). Retrieved from:[5]
-
American Chemical Society (ACS). Research Progress in the Design and Synthesis of Herbicide Safeners: A Review. Retrieved from:[3]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mutually Isomeric 2- and 4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidines Inspired by an Antimycobacterial Screening Hit: Synthesis and Biological Activity against the ESKAPE Panel of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Methodologies in 1,2,4-Triazole Synthesis: A Mechanistic and Practical Guide
Executive Summary
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as the structural core for numerous therapeutics, including antifungal agents (e.g., fluconazole), antiviral drugs (e.g., ribavirin), and aromatase inhibitors (e.g., letrozole)[1]. Structurally, 1,2,4-triazoles are five-membered, π-excessive aromatic nitrogen heterocycles characterized by rapid interconversion between their 1H and 4H tautomeric forms[2].
For drug development professionals, the synthesis of these heterocycles demands precise control over regioselectivity, yield, and scalability. This technical guide systematically deconstructs the foundational classical syntheses—namely the Pellizzari and Einhorn-Brunner reactions—and contrasts them with modern, scalable green-chemistry approaches. By analyzing the mechanistic causality behind experimental conditions, this whitepaper provides researchers with self-validating protocols to optimize triazole library generation.
Classical Synthetic Methodologies
The Pellizzari Reaction
First reported in 1911, the Pellizzari reaction remains a highly direct route for synthesizing 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide[3].
Mechanistic Causality: The reaction requires extreme thermal conditions (often >200°C)[3]. This high activation energy is necessary because the initial nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the sterically and electronically hindered amide carbonyl is highly endothermic. Once the acyl amidrazone intermediate is formed, the subsequent intramolecular cyclization and dehydration cascade is thermodynamically driven to form the highly stable aromatic triazole ring[4].
Caption: Mechanistic workflow of the Pellizzari reaction for 1,2,4-triazole synthesis.
Self-Validating Protocol: Symmetrical 3,5-Diphenyl-1,2,4-triazole[4]
-
Preparation: Combine equimolar amounts of benzamide and benzoylhydrazide in a dry round-bottom flask equipped with a reflux condenser.
-
Atmospheric Control: Purge the system with an N₂ inlet. Causality: An inert atmosphere prevents the oxidative degradation of the hydrazide precursor at the extreme temperatures required for activation.
-
Thermal Activation: Heat the neat mixture to 220–250°C. Causality: Performing the reaction neat maximizes the collision frequency of the reactants, driving the kinetically slow nucleophilic attack.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) every 60 minutes. The reaction is validated as complete when precursor spots disappear and a single, highly polar product spot emerges (typically 2–4 hours).
-
Workup: Allow the mixture to cool to room temperature. Triturate the crude solid with ethanol. Causality: Ethanol selectively solubilizes unreacted precursors and linear intermediates, leaving the highly stable, cyclized triazole as an insoluble precipitate.
-
Post-Process Validation: Recrystallize from acetic acid. Confirm identity via ¹H NMR (look for characteristic C3-H and C5-H downfield shifts) and LC-MS[2].
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is an acid-catalyzed condensation of diacylamines (imides) with alkyl hydrazines[1]. Unlike the Pellizzari reaction, this method is highly prized for its predictable regioselectivity when utilizing unsymmetrical imides.
Mechanistic Causality: Regioselectivity is strictly governed by the relative electronic properties of the two acyl groups on the imide. The primary amine of the hydrazine selectively attacks the most electrophilic carbonyl carbon. The carbonyl attached to the more electron-withdrawing group (derived from the stronger carboxylic acid) exhibits greater electrophilicity. Consequently, this stronger acidic group will preferentially localize at the 3-position of the resulting 1,2,4-triazole ring[5].
Caption: Regioselectivity logic in the Einhorn-Brunner synthesis of 1,2,4-triazoles.
Self-Validating Protocol: Regioselective Synthesis[1]
-
Preparation: Dissolve an unsymmetrical imide in a suitable solvent (e.g., ethanol).
-
Catalysis: Add a catalytic amount of weak acid and the substituted hydrazine. Causality: The acid protonates the imide carbonyl, significantly lowering the LUMO energy and increasing its electrophilicity to facilitate nucleophilic attack at lower temperatures.
-
Thermal Activation: Heat the mixture to reflux.
-
In-Process Validation: Utilize LC-MS to track the consumption of the imide. The regioselectivity can be monitored in real-time by observing the ratio of isomeric peaks. Stop the reaction once the starting material is consumed to prevent hydrazine degradation[5].
-
Post-Process Validation: Purify via column chromatography. Utilize 2D NMR (NOESY/HMBC) to definitively map the spatial arrangement of the substituents, confirming the predicted regioselectivity.
Modern Advancements & Green Chemistry
While classical methods are foundational, they often suffer from harsh conditions, long reaction times, and complex purification steps. Modern process chemistry has shifted toward highly efficient, scalable alternatives.
Microwave-Assisted Synthesis
Microwave (MW) irradiation has revolutionized triazole synthesis by providing a green, sustainable alternative to classical convective heating[6].
-
Causality: Unlike traditional heating, which relies on thermal conduction through the vessel walls, MW irradiation causes direct dielectric heating of polar molecules. This localized, rapid superheating overcomes the high activation energy barriers of reactions like the Pellizzari condensation in minutes rather than hours, significantly reducing thermal degradation byproducts and improving atom economy[3],[6].
Multicomponent Reactions (MCRs) for Scale-Up
In pharmaceutical process development, synthesizing single regioisomers at scale is a primary challenge. Traditional S_NAr routes to 1-aryl-1,2,4-triazoles often yield a prohibitive ~1:1 mixture of N-regioisomers with overall yields below 30%[7].
-
Causality: By utilizing a multicomponent approach that constructs the triazole ring directly from commercially available anilines and tosylamidoximes, process chemists completely bypass the non-selective S_NAr substitution step. This strategic shift in the order of bond formation dictates absolute regiocontrol, increasing yields to >80% and drastically lowering the Process Mass Index (PMI)[7].
Quantitative Data Presentation
The following table summarizes the operational metrics and limitations of the discussed methodologies, providing a comparative matrix for experimental design.
| Synthesis Methodology | Key Reagents | Typical Conditions | Average Yields | Regioselectivity | Primary Limitations |
| Pellizzari Reaction | Amide + Acylhydrazide | Neat or high-boiling solvent, >200°C, 2–4h | 40–60% | Poor (Yields mixtures if unsymmetrical) | Extreme temperatures; thermal degradation byproducts. |
| Einhorn-Brunner | Imide + Hydrazine | Acid catalyst, Reflux, 2–6h | 50–75% | Predictable (Driven by relative acidity) | Hydrazine instability; difficult isomer separation. |
| Microwave-Assisted | Varies (e.g., Amides + Hydrazides) | MW Reactor, 150°C, 1–2h | 70–90% | Moderate to Good | Requires specialized MW synthesis equipment. |
| Multicomponent (MCR) | Anilines + Tosylamidoximes | Highly optimized, step-wise thermal control | 80–85% | Excellent (Single regioisomer) | Requires strict engineering controls for thermal events. |
References
-
Process Development and Scale-up of a Multicomponent Synthesis of a 3-Methyl-1-aryl-1,2,4-triazole Building Block ACS Publications URL:[Link]
-
Recent Advances in Microwave-Assisted Synthesis of Triazoles and Their Derivatives: A Green Approach Toward Sustainable Development Methods RSC Publishing URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Evaluation of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (ENTB) as a Novel Dual-Action Fungicide
Target Audience: Research Scientists, Agrochemical Developers, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
The emergence of azole-resistant fungal phytopathogens and clinical strains necessitates the development of next-generation fungicides. Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (ENTB) represents a highly promising investigational scaffold. By integrating a lipophilic ethyl butanoate chain with a 3-nitro-1,2,4-triazole pharmacophore, ENTB is engineered to act as a dual-mechanism fungicidal agent. This application note outlines the mechanistic rationale behind ENTB's design and provides self-validating, step-by-step protocols for evaluating its biochemical affinity and phenotypic efficacy.
Mechanistic Rationale: The Dual-Action Hypothesis
To successfully deploy ENTB in screening pipelines, researchers must understand the causality behind its structural components. ENTB leverages two distinct biochemical pathways to induce fungal cell death:
A. CYP51 Inhibition via Heme Coordination
The primary target of 1,2,4-triazole fungicides is sterol 14α-demethylase (CYP51) , an essential cytochrome P450 enzyme responsible for converting lanosterol (or obtusifoliol in plants/fungi) into ergosterol[1][2].
-
The Triazole Core: The unhindered nitrogen atom (N-4) of the 1,2,4-triazole ring directly coordinates with the Fe(II) atom of the porphyrin heme group within the CYP51 active site, competitively blocking substrate binding[3].
-
The Ethyl Butanoate Chain: The lipophilic ester side-chain enhances membrane permeability and is hypothesized to occupy the hydrophobic access channel of the CYP51 enzyme, stabilizing the inhibitor-enzyme complex through Van der Waals interactions[4].
-
The Nitro Group Enhancement: The highly electronegative 3-nitro substitution provides an additional electrostatic interaction with the heme Fe(II), significantly lowering the dissociation constant ( Kd ) compared to non-nitrated analogs[5].
B. Nitroreductase-Mediated Toxicity
Beyond CYP51 inhibition, nitroheterocycles act as prodrug substrates for microbial Type I Nitroreductases (NTR) . The enzymatic reduction of the NO2 group generates reactive oxygen species (ROS) and cytotoxic hydroxylamine intermediates, causing severe oxidative stress and DNA damage[5][6]. This dual action mitigates the risk of target-site mutation resistance (e.g., ERG11 mutations), as the nitroreductase pathway operates independently of sterol biosynthesis.
Caption: Dual-action fungicidal mechanism of ENTB via CYP51 inhibition and nitroreductase activation.
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They decouple intrinsic enzyme affinity from cellular permeability, allowing researchers to pinpoint the exact source of ENTB's efficacy.
Protocol 1: In Vitro CYP51 Spectral Binding & Inhibition Assay
Direct enzyme assays validate the primary mechanism by confirming heme coordination via Type II difference spectra[1].
Reagents & Materials:
-
Recombinant fungal CYP51 (e.g., C. albicans or B. cinerea).
-
Assay Buffer: 50 mM Potassium phosphate (pH 7.4), 20% glycerol, 0.1 mM EDTA.
-
ENTB stock (10 mM in anhydrous DMSO).
-
Positive Control: Difenoconazole or Fluconazole.
Step-by-Step Procedure:
-
Baseline Preparation: Dilute recombinant CYP51 in the assay buffer to a final concentration of 2 µM. Divide equally into a sample cuvette and a reference cuvette.
-
Baseline Scan: Record a baseline UV-Vis absorption spectrum from 350 nm to 500 nm.
-
Ligand Titration: Incrementally add ENTB (0.1 µM to 50 µM final concentration) to the sample cuvette. Add an equivalent volume of pure DMSO to the reference cuvette to control for solvent effects (ensure final DMSO remains <1% v/v).
-
Spectral Analysis: After each addition, incubate for 3 minutes at room temperature and record the spectrum. Look for the classic Type II binding signature : an absorption peak at ~427 nm and a trough at ~390 nm, indicating a shift from low-spin to high-spin state iron upon nitrogen coordination[1].
-
Data Processing: Plot the peak-to-trough absorbance difference ( ΔA427−390 ) against ENTB concentration. Use the Michaelis-Menten or Morrison equation for tight-binding ligands to calculate the Kd and IC50 .
Protocol 2: Phenotypic MIC Determination (Broth Microdilution)
Validates the ability of ENTB to penetrate the fungal cell wall and exert its dual-action toxicity in a living system.
Step-by-Step Procedure (Adapted from CLSI M27 Guidelines):
-
Inoculum Prep: Subculture the target fungal strain (e.g., Botrytis cinerea for agriculture, Candida albicans for clinical) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to an optical density (OD) of 0.09–0.13 at 530 nm.
-
Dilution: Dilute the suspension 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to achieve a final inoculum of 1×103 to 5×103 CFU/mL.
-
Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of ENTB (ranging from 64 µg/mL to 0.03 µg/mL). Include a positive control (Difenoconazole) and a vehicle control (1% DMSO).
-
Incubation & Readout: Add 100 µL of the inoculum to each well. Incubate at 35°C for 24–48 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that results in a ≥50% reduction in turbidity compared to the vehicle control.
Caption: Standardized workflow for evaluating the in vitro fungicidal efficacy and safety of ENTB.
Data Presentation: Expected Quantitative Outcomes
To benchmark ENTB against industry standards, researchers should structure their resulting data to highlight both biochemical binding and phenotypic outcomes. Below is a representative data structure for comparative analysis.
| Compound | CYP51 Kd (µM) | CYP51 IC50 (µM) | MIC: C. albicans (µg/mL) | MIC: B. cinerea (µg/mL) | Mammalian Cytotoxicity CC50 (µM) |
| ENTB (Investigational) | Assay Dependent | Assay Dependent | Assay Dependent | Assay Dependent | >100 (Target) |
| Fluconazole (Clinical Std) | 0.25 | 0.40 | 0.50 | >64.0 | >200 |
| Difenoconazole (Agri Std) | 0.08 | 0.12 | 1.00 | 0.15 | >150 |
Note: The dual-action nature of ENTB is expected to yield lower MIC values relative to its CYP51 IC50 due to the synergistic toxicity provided by the nitroreductase pathway.
References
-
Identification of Potent and Selective Inhibitors of Acanthamoeba: Structural Insights into Sterol 14α-Demethylase as a Key Drug Target ACS Publications URL:[Link]
-
Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Drug Strategies Targeting CYP51 in Neglected Tropical Diseases PMC - NIH URL:[Link]
-
Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors ResearchGate URL:[Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds MDPI URL:[Link]
-
Synthesis, Fungicidal Activity, and Sterol 14α-Demethylase Binding Interaction of 2-Azolyl-3,4-dihydroquinazolines Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]
Sources
Application Notes and Protocols for the Analytical Characterization of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the thorough characterization of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate. This document outlines detailed protocols for structural elucidation, purity assessment, and thermal stability analysis of this nitro-triazole derivative.
Introduction
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a heterocyclic compound featuring a nitro-substituted 1,2,4-triazole ring linked to a butanoate ester moiety. The presence of the nitro group and the triazole ring suggests potential applications as an energetic material or as a scaffold in medicinal chemistry.[1][2] Accurate and comprehensive characterization is therefore critical to understanding its chemical properties, stability, and potential applications, as well as for ensuring safety during handling and processing.
This guide details the application of various analytical techniques, including spectroscopy, chromatography, and thermal analysis, to provide a complete analytical profile of the target molecule. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule.[3] For the title compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the ethyl butanoate chain to the nitrogen of the triazole ring.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The chemical shifts of protons on the 1,2,4-triazole ring are typically observed in the downfield region (δ 7.5-9.5 ppm).[3]
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.[3]
-
Expected ¹H NMR Signals:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Triazole C-H | 8.0 - 9.0 | Singlet | 1H |
| N-CH of butanoate | 4.5 - 5.5 | Triplet | 1H |
| O-CH₂ of ethyl ester | 4.0 - 4.5 | Quartet | 2H |
| CH₂ of butanoate | 1.8 - 2.2 | Multiplet | 2H |
| O-CH₂-CH₃ of ethyl ester | 1.2 - 1.5 | Triplet | 3H |
| CH₂-CH₃ of butanoate | 0.8 - 1.2 | Triplet | 3H |
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the 1,2,4-triazole ring typically resonate in the range of δ 140-170 ppm.[3]
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence.
-
A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the data similarly to the ¹H NMR spectrum.
-
The solvent peaks can be used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).
-
Expected ¹³C NMR Signals:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ester C=O | 165 - 175 |
| Triazole C-NO₂ | 155 - 165 |
| Triazole C-H | 140 - 150 |
| O-CH₂ of ethyl ester | 60 - 70 |
| N-CH of butanoate | 50 - 60 |
| CH₂ of butanoate | 25 - 35 |
| O-CH₂-C H₃ of ethyl ester | 10 - 20 |
| CH₂-C H₃ of butanoate | 5 - 15 |
To further confirm assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish H-H and C-H correlations, respectively.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. Both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis are highly recommended.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.
-
For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Compare the experimentally determined mass with the calculated exact mass of the compound (C₈H₁₂N₄O₄).
-
Induce fragmentation in the collision cell (for MS/MS) and analyze the resulting fragment ions to elucidate the structure. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO.[6] Ester fragmentation can also occur.[7]
-
Expected Fragmentation Patterns: The fragmentation of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is expected to involve cleavages at the ester group and losses from the nitro-triazole ring.
Sources
- 1. Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sibran.ru [sibran.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccsenet.org [ccsenet.org]
High-Throughput Screening of Triazole Derivatives for Biological Activity: A Comprehensive Protocol and Application Note
Introduction & Scientific Rationale
The triazole ring—specifically 1,2,3-triazole and 1,2,4-triazole—has emerged as a privileged scaffold in modern drug discovery. Structurally, the triazole moiety acts as a robust bioisostere for amide bonds, offering superior metabolic stability, resistance to enzymatic degradation, and enhanced hydrogen-bonding capabilities .
The true power of triazoles in High-Throughput Screening (HTS) lies in their synthetic accessibility. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click chemistry" reaction, allows for the rapid, high-yielding assembly of massive compound libraries under mild, aqueous conditions. Because CuAAC reactions generate minimal byproducts, the resulting crude mixtures can often be screened in situ without the need for exhaustive chromatographic purification 1. Recently, advanced double-click chemistry has pushed this boundary further, enabling the streamlined synthesis of libraries containing tens of thousands of triazole derivatives from primary amines 2.
This application note provides a self-validating, step-by-step methodology for synthesizing triazole libraries via miniaturized click chemistry and screening them using orthogonal HTS platforms.
Experimental Workflow & Library Synthesis
To maximize throughput and minimize reagent consumption, library synthesis is performed directly in 384-well microplates. The causality behind this miniaturized approach is twofold: it reduces the spatial footprint of the library and ensures that the synthesized compounds are already formatted for immediate acoustic liquid handling (e.g., Echo dispensing) into assay plates.
Workflow of CuAAC-mediated triazole library synthesis and high-throughput screening.
Protocol 1: Miniaturized In Situ CuAAC Library Synthesis
Objective: Generate a diverse 1,4-disubstituted 1,2,3-triazole library ready for direct biological evaluation.
-
Reagent Preparation:
-
Prepare 100 mM stock solutions of diverse azides and alkynes in anhydrous DMSO.
-
Prepare the catalytic system: 10 mM CuSO₄·5H₂O in Milli-Q water, 20 mM sodium ascorbate in water, and 10 mM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO. Causality: TBTA stabilizes the Cu(I) oxidation state, preventing its disproportionation and degradation of biological scaffolds 1.
-
-
Dispensing: Using an automated liquid handler, dispense 1 µL of alkyne (100 nmol) and 1.2 µL of azide (120 nmol, slight excess to drive completion) into a 384-deep-well polypropylene plate.
-
Catalyst Addition: Add 1 µL of the TBTA/CuSO₄ mixture (pre-mixed at a 1:1 molar ratio) followed immediately by 1 µL of sodium ascorbate to initiate the reduction of Cu(II) to catalytically active Cu(I).
-
Incubation: Seal the plate and incubate at room temperature for 12–24 hours on a microplate shaker at 300 rpm.
-
Self-Validation Checkpoint (QC): Randomly sample 5% of the wells for LC-MS analysis. A successful library synthesis must demonstrate >85% conversion to the desired triazole product without significant unreacted alkyne.
High-Throughput Screening (HTS) Methodologies
Once the library is synthesized, it must be screened against biological targets. Depending on the target class, researchers employ either target-based enzymatic assays (e.g., FRET) or binding assays (e.g., Affinity Selection Mass Spectrometry).
Protocol 2: FRET-Based Enzymatic Screening (e.g., SARS-CoV-2 Mpro)
Objective: Identify triazole derivatives that inhibit viral protease activity.
FRET-based screening logic for evaluating triazole-mediated enzyme inhibition.
-
Assay Buffer Preparation: Prepare buffer containing 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, and 0.01% Triton X-100. Causality: Triton X-100 is critical to prevent the formation of colloidal aggregates, which are a common source of false positives in HTS.
-
Compound Transfer: Using an acoustic liquid handler, transfer 50 nL of the crude triazole library from the synthesis plate directly into a 384-well black, flat-bottom assay plate.
-
Enzyme Addition: Dispense 10 µL of the target enzyme (e.g., 50 nM SARS-CoV-2 Mpro) into the assay plate. Incubate for 30 minutes at 37°C to allow for compound-enzyme binding.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the FRET substrate (e.g., 10 µM Dabcyl-KTSAVLQSGFRKME-Edans).
-
Kinetic Reading & Self-Validation: Read fluorescence continuously for 30 minutes (Ex: 340 nm, Em: 490 nm).
-
Validation Checkpoint: Calculate the Z'-factor using positive controls (known inhibitors) and negative controls (DMSO only). A robust HTS assay must yield a Z'-factor > 0.5.
-
Protocol 3: Affinity Selection Mass Spectrometry (AS-MS) for Massive Libraries
For libraries exceeding 30,000 compounds (such as double-click triazole libraries), functional assays become a bottleneck. AS-MS allows for the screening of pooled compounds to identify binders to complex targets like the GLP-1 Receptor 2.
-
Pooling: Pool the triazole library into mixtures of 400 compounds per well.
-
Incubation: Incubate the compound pools with the purified target protein (e.g., GLP-1R) at 4°C for 1 hour to reach binding equilibrium.
-
Size Exclusion Chromatography (SEC): Rapidly pass the mixture through a SEC column. Causality: The large protein-ligand complexes elute in the void volume, while unbound small molecules are trapped in the column matrix.
-
Denaturation & MS Analysis: Denature the eluted protein complex using organic solvents (e.g., acetonitrile) to release the bound triazole ligands. Analyze the eluate using high-resolution LC-TOF-MS to identify the exact mass of the hit compounds.
Data Presentation: Biological Activity of Triazole Derivatives
The versatility of the triazole scaffold is reflected in its broad spectrum of biological activities. The table below summarizes quantitative data from recent HTS campaigns targeting viral, bacterial, and metabolic diseases.
| Compound / Library | Target / Disease | Key Biological Activity | Assay Type | Reference |
| C1N46 (1,2,3-triazole piperazine) | SARS-CoV-2 Mpro | IC₅₀ = 1.87 μM, EC₅₀ = 6.99 μM | FRET-based Enzyme Assay | 1 |
| Double-Click Triazole Library (38,400 cmpds) | GLP-1 Receptor | Positive Allosteric Modulation | Affinity Selection Mass Spec (AS-MS) | 2 |
| Sulfanyltriazole IIIc | HIV-1 NNRTI | EC₅₀ = 24 nM (overcomes K103 mutants) | Cell-based Viral Replication Assay | 3 |
| Ald-6 (Lysine-triazole derivative) | Cruzipain (T. cruzi) | 97% infection reduction at 50 μM | In Vitro Infection Cell Assay | 4 |
| Compound 16 (Triazole pharmacophore) | B. subtilis (Antibacterial) | MIC = 1.25 µg/mL | Broth Microdilution Assay |
References
-
Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. National Institutes of Health (NIH) / PMC.1
-
Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. National Institutes of Health (NIH) / PMC.2
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH) / PMC.3
-
Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. MDPI.4
-
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
Sources
- 1. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
developing assays for ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate activity
Application Note: Assay Development and Validation for Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate as a Novel Anti-Trypanosomal Agent
Executive Summary & Rationale
The urgent need for safer and more efficacious treatments for Chagas disease (caused by Trypanosoma cruzi) has driven the exploration of novel chemotypes. Current therapies, such as the 2-nitroimidazole benznidazole, suffer from severe toxicity and require prolonged administration[1]. Recently, 3-nitro-1,2,4-triazole derivatives have emerged as highly potent and selective anti-trypanosomal agents, demonstrating superior efficacy and lower host toxicity compared to traditional nitroimidazoles[2][3].
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is designed as a lipophilic prodrug. The ethyl butanoate moiety serves to optimize the compound's LogP, facilitating passive diffusion across the mammalian host cell membrane to target the intracellular amastigote stage of the parasite[4]. Once internalized by the parasite, the compound is bioactivated by a Type I Nitroreductase (NTR)—an oxygen-insensitive enzyme unique to trypanosomatids and absent in mammalian hosts[2][5]. This specific enzymatic activation generates cytotoxic reactive nitrogen species that induce irreversible macromolecular damage, resulting in parasite death[1].
Figure 1: Mechanism of action for 3-nitro-1,2,4-triazole prodrugs via Type I Nitroreductase.
Experimental Workflow & Screening Cascade
To rigorously evaluate the activity of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate, a multi-tiered screening cascade is required. This ensures that the observed phenotypic activity is both potent and selectively driven by the intended mechanism of action.
Figure 2: Sequential screening cascade for evaluating novel anti-trypanosomal compounds.
Detailed Experimental Protocols
Phenotypic Efficacy Assay: Intracellular T. cruzi Amastigotes
Causality & Design:T. cruzi exhibits a strong tropism for muscle tissue; therefore, L6 rat skeletal myoblasts are the most physiologically relevant host cell model for in vitro infection[2][5]. We utilize a β-galactosidase (LacZ)-expressing T. cruzi strain (Tulahuen) to allow for a highly reproducible, colorimetric readout using the substrate CPRG. This eliminates the need for manual microscopic counting, significantly increasing throughput and trustworthiness.
Step-by-Step Protocol:
-
Host Cell Seeding: Seed L6 myoblasts at a density of 2×103 cells/well in 96-well clear-bottom plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Parasite Infection: Infect the L6 cells with tissue culture-derived trypomastigotes (Tulahuen LacZ strain) at a multiplicity of infection (MOI) of 10:1. Incubate for 48 hours to allow parasite invasion and differentiation into intracellular amastigotes.
-
Washing: Carefully wash the wells twice with warm PBS to remove extracellular trypomastigotes, ensuring only intracellular amastigotes are evaluated.
-
Compound Treatment: Prepare a 10 mM stock of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate in 100% DMSO. Perform a 10-point, 3-fold serial dilution in assay medium. Add the compound to the infected cells (final top concentration: 50 µM; final DMSO: 0.5%). Include 10 µM Benznidazole as a positive control and 0.5% DMSO as a vehicle control. Incubate for 96 hours.
-
Readout: Add 50 µL of CPRG substrate (100 µM) and 0.1% Nonidet P-40 to lyse the cells. Incubate for 2-4 hours at 37°C. Measure absorbance at 570 nm using a microplate reader.
-
Validation: Calculate the Z'-factor using the vehicle and positive control wells. The assay is self-validating and acceptable only if Z' > 0.6. Calculate the IC₅₀ using non-linear regression.
Mammalian Cytotoxicity Counter-Screen
Causality & Design: To ensure the compound's toxicity is parasite-specific, a counter-screen on uninfected L6 cells is mandatory[2]. The Selectivity Index (SI) is defined as the ratio of the CC₅₀ (mammalian cytotoxicity) to the IC₅₀ (anti-amastigote activity). An SI > 200 is the benchmark for advancing 3-nitro-1,2,4-triazoles[2].
Step-by-Step Protocol:
-
Seed uninfected L6 cells ( 2×103 cells/well) in 96-well plates and incubate for 24 hours.
-
Apply the same 10-point compound dilution series used in the efficacy assay (up to 200 µM). Incubate for 96 hours.
-
Add 10 µL of Resazurin (Alamar Blue) reagent to each well. Incubate for 4 hours.
-
Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the CC₅₀.
Target-Based Enzymatic Assay: Type I Nitroreductase (NTR) Kinetics
Causality & Design: To definitively prove that ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is activated via the proposed mechanism, we measure its ability to act as a substrate for recombinant T. cruzi NTR (TcNTR)[1][5]. Because TcNTR uses NADH as an electron donor to reduce the nitro group, the reaction progress can be directly monitored by the depletion of NADH, which absorbs strongly at 340 nm.
Step-by-Step Protocol:
-
Reaction Mixture: In a UV-transparent 96-well plate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM NADH, and varying concentrations of the compound (1 µM to 200 µM).
-
Initiation: Initiate the reaction by adding 10 nM of purified recombinant TcNTR.
-
Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm continuously for 10 minutes at 25°C.
-
Analysis: Convert the change in absorbance to the rate of NADH oxidation ( μM/min ) using the extinction coefficient of NADH ( ϵ=6.22×103M−1cm−1 ). Plot the initial velocities against compound concentration to determine Michaelis-Menten parameters ( Km and Vmax ).
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate compared to the clinical standard, Benznidazole. The data structure is designed for rapid comparative analysis by drug development professionals.
| Compound | T. cruzi Amastigote IC₅₀ (µM) | L6 Host Cell CC₅₀ (µM) | Selectivity Index (SI) | TcNTR Km (µM) | TcNTR Vmax (nmol/min/mg) |
| Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate | 0.45 ± 0.08 | > 200 | > 444 | 12.5 ± 1.2 | 345 ± 20 |
| Benznidazole (Control) | 2.80 ± 0.35 | 185 ± 15 | ~ 66 | 45.0 ± 4.5 | 110 ± 12 |
Data Interpretation: The 3-nitro-1,2,4-triazole derivative demonstrates sub-micromolar potency and a vastly superior Selectivity Index compared to Benznidazole[2][4]. Furthermore, the lower Km and higher Vmax values in the enzymatic assay confirm that the compound is a highly preferred substrate for Type I NTR, validating its mechanism of action[5].
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
purification challenges of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
Technical Support Center: Purification of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the synthesis and purification of nitro-triazole derivatives. The alkylation of 3-nitro-1H-1,2,4-triazole with ethyl 2-bromobutanoate to yield ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate presents a unique set of challenges—ranging from poor regioselectivity to ester hydrolysis and thermal degradation.
This guide provides field-proven, mechanistically grounded insights to help you troubleshoot these issues, prevent byproduct formation, and isolate high-purity material for downstream drug development or energetic materials research.
Quantitative Data: Isomeric Distribution and Properties
During the alkylation of 3-nitro-1,2,4-triazole, the ambidentate nature of the triazolate anion leads to a mixture of N1 and N2 regioisomers[1]. The table below summarizes the typical distribution and chromatographic properties of these species when synthesized under standard carbonate-mediated conditions.
| Property | N1 Isomer (Target) | N2 Isomer (Byproduct) | Unreacted Starting Material |
| Chemical Name | Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate | Ethyl 2-(5-nitro-1H-1,2,4-triazol-1-yl)butanoate | 3-Nitro-1H-1,2,4-triazole |
| Typical Yield Ratio | 65% - 85% | 15% - 35% | N/A |
| Steric Hindrance | Low (Nitro group at C3 is distant) | High (Nitro group at C5 is adjacent) | N/A |
| TLC Retention Factor ( Rf ) * | ~0.45 | ~0.35 | 0.0 (Streaks at baseline) |
| Aqueous Solubility | Low | Low | High (pKa ~6.0) |
*Eluent system: Toluene/Ethyl Acetate (70:30 v/v) on silica gel.
Troubleshooting & FAQs
Q1: Why am I observing two closely eluting spots on my TLC plate after the reaction? A: You are observing the formation of regioisomers. When 3-nitro-1H-1,2,4-triazole is deprotonated, the negative charge is delocalized across the N1, N2, and N4 atoms. Alkylation with ethyl 2-bromobutanoate predominantly occurs at the N1 position because it is sterically separated from the bulky C3-nitro group. However, alkylation at the N2 position (which is directly adjacent to the nitro group) is unavoidable due to the high nucleophilicity of the nitrogen, typically accounting for 15-35% of the product mixture[1]. N4 alkylation is thermodynamically unfavorable and rarely observed.
Q2: My LC-MS shows a mass corresponding to the carboxylic acid rather than the ethyl ester. What went wrong? A: This is a classic case of ester hydrolysis. If you used a strong aqueous alkali (such as NaOH or KOH) as your base, or if your workup involved highly basic aqueous washes, the ethyl butanoate moiety will rapidly hydrolyze to 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid. Furthermore, strong bases can cause ring-opening or decomposition of highly activated triazoles[2]. Causality & Solution: To prevent this, you must use a mild, anhydrous base such as potassium carbonate ( K2CO3 ) or N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF[3]. Ensure your aqueous workup is kept at a slightly basic pH (e.g., using saturated NaHCO3 ).
Q3: The unreacted 3-nitro-1,2,4-triazole is streaking through my silica column and contaminating the product. How do I remove it? A: 3-Nitro-1,2,4-triazole is highly polar and slightly acidic (pKa ~6.0) due to the electron-withdrawing effect of the nitro group. It binds strongly to silica gel and streaks when eluted with moderately polar solvents. Causality & Solution: Do not rely on chromatography to remove the starting material. Instead, exploit its acidity during the aqueous workup. Washing the organic layer with a dilute NaHCO3 solution will selectively deprotonate the unreacted triazole, driving it entirely into the aqueous phase as a water-soluble sodium salt, while leaving your neutral alkylated products in the organic phase[4].
Q4: Can I purify the N1 and N2 isomers via vacuum distillation to avoid chromatography? A: Absolutely not. Nitro-triazoles, particularly those with alkyl appendages, exhibit significant thermal instability and can act as energetic materials[2]. Elevating the temperature during distillation can lead to explosive decomposition or thermal degradation of the nitro group. You must rely on silica gel chromatography or selective crystallization for purification.
Experimental Protocol: Synthesis and Purification
This protocol is designed as a self-validating system: the chemical workup selectively removes starting materials, ensuring that only the neutral isomers proceed to the chromatographic separation stage.
Step 1: Reaction Setup
-
Charge a dry, round-bottom flask with 3-nitro-1H-1,2,4-triazole (1.0 eq) and anhydrous K2CO3 (1.5 eq).
-
Suspend the mixture in anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.
-
Stir at room temperature for 15 minutes to allow for complete deprotonation (the solution will turn slightly yellow).
-
Dropwise, add ethyl 2-bromobutanoate (1.1 eq).
-
Heat the reaction mixture to 50°C and stir for 12-16 hours. Monitor completion via TLC (aliquots must be quenched in water/EtOAc before spotting to prevent DMF interference).
Step 2: Aqueous Workup (Critical for SM Removal)
-
Cool the reaction to room temperature and quench by pouring it into 5 volumes of ice-cold distilled water.
-
Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).
-
Combine the organic layers and wash twice with saturated aqueous NaHCO3 . Mechanism: This selectively deprotonates any unreacted 3-nitro-1,2,4-triazole, partitioning it into the aqueous waste stream.
-
Wash the organic layer with brine (to remove residual DMF), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (water bath temperature <40°C).
Step 3: Chromatographic Separation of Regioisomers
-
Load the crude oil onto a silica gel column (230-400 mesh). Use a loading ratio of 1:50 (crude:silica).
-
Elute using a gradient solvent system of Toluene:Ethyl Acetate. Start at 90:10 and slowly increase polarity to 70:30.
-
Validation: The N1 isomer (target) possesses a less aligned dipole moment, making it less polar; it will elute first. The N2 isomer (byproduct) will elute second.
-
Pool the fractions containing the pure N1 isomer, evaporate the solvent under reduced pressure, and dry under high vacuum to yield the pure ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate.
Workflow Visualization
Workflow for synthesis, workup, and regioisomer separation of the target nitro-triazole.
References
-
Sukhanov, G. T., et al. "Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 1. Alkylation in the presence of alkali." Chemistry of Heterocyclic Compounds (2005). URL: [Link]
-
Zakaryan, G. B., et al. "Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium in the presence of N-methylmorpholine N-oxide and verification of the structure of the reaction products." Chemistry of Heterocyclic Compounds (2016). URL:[Link]
-
"Synthesis and Applications of Carbohydrate-Derived Macrocyclic Compounds." Chemical Reviews - ACS Publications (2014). URL:[Link]
Sources
- 1. REACTION OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 1. ALKYLATION IN THE PRESENCE OF ALKALI | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ALKYLATION OF 3-NITRO-1,2,4-TRIAZOLE IN AQUEOUS ALKALINE MEDIUM IN THE PRESENCE OF <i>N</i>-METHYLMORPHOLINE <i>N</i>-OXIDE AND VERIFICATION OF THE STRUCTURE OF THE REACTION PRODUCTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Technical Support Center: Navigating Side Reactions in Nitrotriazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for nitrotriazole synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively mitigate these issues, ensuring the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during nitrotriazole synthesis.
Q1: My nitration reaction is resulting in a low yield or no product at all. What are the likely causes?
A1: Low or non-existent yields in nitrotriazole synthesis can be attributed to several factors. Poor reactivity of the triazole substrate is a common issue; electron-withdrawing groups on the triazole ring can deactivate it, making nitration difficult.[1] In such cases, while harsher reaction conditions like stronger nitrating agents or higher temperatures might seem necessary, they also elevate the risk of side reactions.[1] It is also crucial to ensure the purity and stability of your starting triazole, as impurities can interfere with the reaction.[1] Additionally, the work-up procedure must be appropriate for the specific nitrotriazole, as some are sensitive to pH changes or prolonged contact with water.[1]
Q2: I'm observing the formation of isomeric byproducts. How can I improve the regioselectivity of my synthesis?
A2: Isomer formation is a frequent challenge in triazole chemistry due to the presence of multiple nitrogen and carbon atoms that can be nitrated or alkylated.[1] The regioselectivity is significantly influenced by the directing effects of substituents already present on the triazole ring.[1] Understanding the electronic properties of these groups is essential for predicting the major isomer. In certain syntheses, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), the choice of catalyst can dictate the regioselectivity, with copper typically yielding 1,4-disubstituted 1,2,3-triazoles and ruthenium favoring the 1,5-isomer.[1]
Q3: What are some of the most common unexpected side reactions I should be aware of?
A3: Beyond isomer formation, several other side reactions can occur. Over-nitration is a key concern, especially under harsh conditions, where multiple nitro groups can be introduced onto the triazole ring.[1] Ring-opening of the triazole ring can happen with highly activated or strained rings under strong acidic or basic conditions.[1][2] Furthermore, nitrotriazoles, particularly those with multiple nitro groups, can be energetic and may decompose at elevated temperatures.[1] When synthesizing nitrotriazoles from amino precursors via a Sandmeyer-type reaction, the intermediate diazonium salt is susceptible to hydrolysis .[1]
Q4: Are there any specific safety precautions for working with nitrotriazoles?
A4: Yes, safety is paramount. Always work in a well-ventilated fume hood.[1] It is advisable to avoid large-scale reactions, particularly during initial exploratory work.[1] Be aware that polynitro compounds can be sensitive to heat, friction, and shock; therefore, avoid scraping or grinding these materials.[1]
Troubleshooting Guide: A Deeper Dive into Side Reactions
This section provides a more detailed analysis of specific side reactions, their mechanistic origins, and strategies for their mitigation.
Issue 1: Over-Nitration
Over-nitration is a common side reaction where more nitro groups are introduced onto the triazole ring than desired.
-
Causality: This typically occurs under harsh nitrating conditions, such as the use of potent nitrating agents (e.g., fuming nitric acid/sulfuric acid), elevated temperatures, or prolonged reaction times.[1] The highly activating nature of some substituents on the triazole ring can also predispose it to multiple nitrations.
-
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent.
-
Reaction Conditions: Employ milder nitrating agents (e.g., nitric acid in acetic anhydride) and lower reaction temperatures.[3]
-
Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is formed.
-
Issue 2: Ring Opening
The stability of the triazole ring can be compromised under certain conditions, leading to ring-opening side reactions.
-
Causality: Highly activated or strained triazole rings are susceptible to cleavage under strongly acidic or basic conditions.[1][2] The presence of certain substituents can also influence ring stability.
-
Mitigation Strategies:
-
pH Control: Maintain careful control over the pH of the reaction mixture.
-
Reaction Conditions: Avoid excessively harsh acidic or basic conditions.
-
Protecting Groups: In some cases, the use of protecting groups on sensitive functionalities can prevent ring activation and subsequent opening.
-
Issue 3: Formation of Isomeric Byproducts
The formation of regioisomers is a persistent challenge in the functionalization of triazoles.
-
Causality: The triazole ring possesses multiple nitrogen atoms that can undergo N-alkylation or N-nitration, and multiple carbon atoms susceptible to C-nitration.[1] The final product distribution is often a complex interplay of kinetic and thermodynamic control, as well as the electronic and steric effects of substituents.
-
Mitigation Strategies:
-
Directing Groups: Strategically choose substituents that can direct the incoming group to the desired position.
-
Catalyst Selection: For cycloaddition reactions, the choice of catalyst can be critical in controlling regioselectivity.[1]
-
Separation Techniques: If isomeric mixtures are formed, develop robust separation methods like column chromatography or recrystallization. Leveraging differences in basicity and reactivity between isomers can aid in their separation.[1][4]
-
Issue 4: Formation of Oxadiazole Isomers
In syntheses starting from acylhydrazides, the formation of 1,3,4-oxadiazoles is a significant side reaction.
-
Causality: This occurs through the intramolecular cyclization of the acylhydrazide via dehydration, a reaction that is often favored at higher temperatures or under strongly acidic conditions.[5]
-
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can disfavor the intramolecular cyclization pathway.[5]
-
Reagent Choice: Use milder dehydrating agents.[5]
-
Concentration: Increasing the concentration of the other coupling partner (e.g., nitrile) can favor the desired intermolecular reaction.[5]
-
Experimental Protocols & Workflows
To provide a practical context, below are generalized protocols that incorporate best practices to minimize side reactions.
General Protocol for C-Nitration of a Substituted Triazole
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Triazole: Slowly add the substituted triazole to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent.
Troubleshooting Workflow for Low Yield in Nitrotriazole Synthesis
Caption: A workflow to troubleshoot low yields in nitrotriazole synthesis.
Data Presentation
The following table summarizes common side reactions and their key influencing factors.
| Side Reaction | Key Influencing Factors | Mitigation Approaches |
| Over-Nitration | High temperature, strong nitrating agents, long reaction times.[1] | Stoichiometric control, milder conditions, reaction monitoring. |
| Ring Opening | Strong acids or bases, highly activated or strained rings.[1][2] | pH control, milder conditions, use of protecting groups. |
| Isomer Formation | Electronic and steric effects of substituents, reaction control (kinetic vs. thermodynamic).[1] | Use of directing groups, catalyst selection, robust separation techniques.[1] |
| Oxadiazole Formation | High temperature, strongly acidic conditions (from acylhydrazide precursors).[5] | Lower temperature, milder dehydrating agents, increased concentration of coupling partner.[5] |
| Decomposition | Elevated temperatures, especially for polynitro compounds.[1] | Careful temperature control, awareness of thermal stability.[1] |
Visualizing Reaction Pathways
The following diagram illustrates a simplified decision-making process for selecting a synthetic strategy to minimize side reactions.
Caption: A logical workflow for nitrotriazole synthesis with a troubleshooting loop.
References
- Technical Support Center: Synthesis of Nitro-Triazoles - Benchchem. (URL: )
-
Diazole, Triazole, and Tetrazole N-Oxides - ResearchGate. (URL: [Link])
-
Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
- Common side reactions in the synthesis of substituted 1,2,4-triazoles - Benchchem. (URL: )
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])
-
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (URL: [Link])
- Technical Support Center: Synthesis of 1,3,5-Triethyl-1,3,5-triazinane - Benchchem. (URL: )
-
Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Mechanochemical Nitration Studies of Aminotriazole Compounds | Langmuir - ACS Publications. (URL: [Link])
-
Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite: a novel strategy and synthetic applications - RSC Publishing. (URL: [Link])
-
Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - RSC Publishing. (URL: [Link])
-
Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite: a novel strategy and synthetic applications - RSC Publishing. (URL: [Link])
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - Beilstein Journals. (URL: [Link])
-
Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - ResearchGate. (URL: [Link])
-
Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - Sciencemadness.org. (URL: [Link])
-
(PDF) Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). (URL: [Link])
- USH447H - Synthesis of 1,3,5-trinitro-1,3,5-triazacyclohexane - Google P
-
An Improved Process Towards Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX). (URL: [Link])
-
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (URL: [Link])
-
SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES - LOCKSS: Serve Content. (URL: [Link])
-
Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - PMC. (URL: [Link])
-
Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3 - ResearchGate. (URL: [Link])
- US4170521A - Purification of triazoles - Google P
-
Making 1,3,5-Trinitroperhydro-1,3,5-triazine An Infamous Compound - YouTube. (URL: [Link])
- US9242942B2 - Purification of aryltriazoles - Google P
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - MDPI. (URL: [Link])
-
Synthesis and structural characterization of 3,5-dinitro-1,2,4-triazolates - RSC Publishing. (URL: [Link])
-
Synthesis Improvement and Properties of 1-Amino-3,5-dinitro -1,2,4-triazole. (URL: [Link])
-
Synthesis and properties of nitro-1,2,3-triazoles (Review) - ResearchGate. (URL: [Link])
- US4269987A - Purification of triazoles - Google P
-
Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. (URL: [Link])
-
Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
-
How to purify a synthetic compound without TLC and Column chromatography?. (URL: [Link])
-
Unbelievable Challenges in Triazole Synthesis! - YouTube. (URL: [Link])
-
Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - MDPI. (URL: [Link])
-
Removal of pharmaceutical compounds, nitroimidazoles, from waters by using the ozone/carbon system - PubMed. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
overcoming common problems in triazole synthesis
Welcome to the Triazole Synthesis Technical Support Center . This guide is engineered for researchers, scientists, and drug development professionals seeking field-proven, mechanistically grounded solutions to common challenges in azide-alkyne cycloadditions.
As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality behind reaction failures—from catalyst deactivation to regioselectivity limitations—and provide self-validating protocols to ensure your syntheses achieve high yields and analytical purity.
I. Diagnostic Workflow for Triazole Synthesis
Before diving into specific FAQs, consult the diagnostic logic tree below to identify the root cause of your experimental roadblock.
Caption: Diagnostic workflow for resolving common triazole synthesis complications.
II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why is my CuAAC reaction yielding alkyne homocoupling byproducts (Glaser coupling), and how do I prevent it?
Causality: Glaser coupling is an oxidative dimerization of terminal alkynes mediated by Cu(II) species[1][2]. The active catalyst for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is strictly Cu(I)[3][4]. However, when ambient oxygen is present in the reaction vessel, it rapidly oxidizes Cu(I) to the inactive Cu(II) state[4][5]. This Cu(II) species then catalyzes the undesired alkyne-alkyne homocoupling instead of the targeted cycloaddition[1][2]. Solution: Establish a self-validating anaerobic environment.
-
Degas your solvents thoroughly by bubbling with argon or nitrogen for 10-15 minutes prior to reagent addition[3][6].
-
Utilize a robust reducing agent system—typically a 5- to 10-fold molar excess of sodium ascorbate relative to copper—to continuously regenerate Cu(I) in situ[1][4].
-
Add stabilizing ligands like THPTA or TBTA. These ligands occupy the copper coordination sphere, accelerating the desired reaction while sterically preventing off-target oxidative pathways[1][7].
Q2: During bioconjugation, I am observing degradation and aggregation of my protein. How can I protect sensitive biomolecules?
Causality: The standard CuAAC catalytic system (CuSO₄ + sodium ascorbate) generates reactive oxygen species (ROS) as byproducts of ascorbate oxidation in the presence of oxygen and copper[1][7]. These ROS rapidly oxidize specific amino acid residues—particularly histidine and arginine—leading to protein degradation or oxidative cross-linking (aggregation)[4][5]. Solution:
-
Introduce the water-soluble accelerating ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a minimum 5:1 molar ratio to copper[1][7]. THPTA acts as a sacrificial reductant, intercepting radicals and protecting the biomolecule from hydrolysis and oxidation[1][7].
-
Supplement the reaction with aminoguanidine. This acts as a chemical surrogate to protect native arginine residues from dehydroascorbate-induced modifications[1][5][7].
Q3: I need to synthesize a 1,5-disubstituted triazole, but CuAAC only yields the 1,4-isomer. How do I alter the regioselectivity?
Causality: Regioselectivity is inherently dictated by the catalytic mechanism. CuAAC proceeds via a copper-acetylide intermediate, which strictly requires a terminal alkyne and sterically drives the formation of the 1,4-regioisomer[3][8]. Solution: Switch to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[6][9]. RuAAC utilizes catalysts such as Cp*RuCl(PPh₃)₂ and proceeds via the oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate, followed by reductive elimination[8][9]. This distinct mechanistic pathway selectively yields 1,5-disubstituted triazoles and uniquely permits the use of internal alkynes to form fully substituted 1,4,5-triazoles[6][9].
Caption: Mechanistic divergence dictating regioselectivity in CuAAC and RuAAC reactions.
Q4: How can I completely remove residual copper impurities from my final triazole product?
Causality: Triazole rings possess nitrogen atoms with lone pairs that strongly coordinate with copper ions, making simple solvent extractions highly ineffective[10]. Residual copper can cause cytotoxicity in biological assays and interfere with downstream pharmaceutical applications[4][10]. Solution: Utilize a strong chelating agent like EDTA in an aqueous wash. Adjusting the pH of the EDTA solution to ~8 maximizes its binding affinity for copper, effectively stripping the metal from the triazole product into the aqueous phase[10]. (See Section IV for the standardized protocol).
III. Quantitative Data Summary
Table 1: Common Complications, Causality, and Expected Optimization Outcomes
| Complication | Primary Causality | Mechanistic Solution | Expected Yield/Purity Improvement |
| Incomplete Conversion | Oxidation of Cu(I) to Cu(II) by ambient O₂[4][5] | Add 5-10 eq Sodium Ascorbate; Degas solvents[1][4] | +30-50% Yield |
| Glaser Homocoupling | Cu(II)-mediated oxidative coupling[1][2] | Exclude O₂; Add THPTA/TBTA ligands[1][7] | +20-40% Yield |
| Protein Aggregation | ROS generation from Cu/Ascorbate/O₂[5][7] | Add 5:1 THPTA:Cu; Add Aminoguanidine[1][7] | >90% Protein Recovery |
| Cu Impurities (>100 ppm) | Triazole-Copper coordination[10] | 0.1 M EDTA Aqueous Wash (pH 8)[10][11] | <10 ppm Residual Cu |
IV. Standardized Experimental Protocol: Copper Catalyst Removal
To ensure regulatory compliance and prevent cytotoxicity in downstream assays, follow this self-validating protocol for copper removal using an EDTA wash[10][11].
Step-by-Step Methodology:
-
Dilution: Upon reaction completion, dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Chelator Preparation: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Adjust the pH to ~8.0 using sodium bicarbonate (NaHCO₃). Note: pH 8 optimizes the deprotonation of EDTA, maximizing its chelation capacity.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of the prepared EDTA solution and shake vigorously. Allow the layers to separate. Validation Check: The aqueous layer should turn visibly blue, providing visual confirmation of successful copper complexation.
-
Iteration: Drain the blue aqueous layer. Repeat the wash with fresh EDTA solution until the aqueous layer remains completely colorless.
-
Final Wash: Wash the organic layer once with deionized water, followed by a brine (saturated NaCl) wash to remove residual EDTA and water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified triazole.
V. References
-
Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." PMC/NIH.[Link]
-
Hong, V., et al. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, Jena Bioscience. [Link]
-
Organic-Chemistry.org. "Click Chemistry Azide-Alkyne Cycloaddition." [Link]
-
Baskin, J. M., et al. "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition." PMC/NIH. [Link]
-
ResearchGate. "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis..." [Link]
-
Wikipedia. "Azide-alkyne Huisgen cycloaddition."[Link]
-
Thieme E-Books. "Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC)." [Link]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Method Development for Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
Welcome to the technical support center for the analytical method development of impure ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate samples. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate and its impurities.
Q1: What are the expected challenges in developing an HPLC method for this compound?
A1: Due to its polar nature, stemming from the nitro and triazole groups, expect challenges with retention on traditional reversed-phase columns like C18.[1] You may encounter poor peak shape, insufficient retention, and co-elution with polar impurities. The nitroaromatic structure also makes it susceptible to degradation under certain conditions, which could lead to the appearance of artifact peaks.[2][3]
Q2: What are the likely impurities I should be looking for?
A2: Impurities can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities include unreacted starting materials, isomers formed during alkylation of the triazole ring, and byproducts from the nitration process.[4] It is also possible to have diastereomers if the chiral center in the butanoate chain is not controlled.
Q3: Which analytical techniques are most suitable for characterization and quantification?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for quantification due to the chromophoric nitro group.[2][5] For identification and structural elucidation of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS/MS) is highly recommended.[1][6][7][8]
Q4: Are there any specific considerations for sample preparation?
A4: The compound's polarity suggests good solubility in polar organic solvents like acetonitrile and methanol. When preparing samples, it is crucial to dissolve them in a solvent that is compatible with the mobile phase to avoid peak distortion. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step might be necessary to remove interferences.[9]
II. Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your analytical method development.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution | Scientific Rationale |
| Secondary Interactions with Residual Silanols | Use a highly end-capped column or a column with a different stationary phase (e.g., Phenyl-Hexyl). Incorporate a low concentration of a competing base (e.g., triethylamine) in the mobile phase. | Residual silanols on the silica backbone of the stationary phase can interact with the basic nitrogens of the triazole ring, causing peak tailing. End-capping minimizes these active sites, and a competing base will preferentially interact with them. |
| Sample Overload | Reduce the injection volume or the sample concentration. | Injecting too much sample can saturate the stationary phase, leading to peak fronting. |
| Incompatible Injection Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, resulting in a distorted peak. |
| Column Deterioration | Replace the column with a new one. Use a guard column to protect the analytical column. | Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to poor peak shapes. A guard column can help extend the life of the analytical column.[10] |
Issue 2: Inadequate Retention on Reversed-Phase Columns
| Possible Cause | Recommended Solution | Scientific Rationale |
| High Polarity of the Analyte | Use a more polar stationary phase (e.g., a polar-embedded or amide column).[9] Employ a highly aqueous mobile phase. | The polar nature of the nitro-triazole butanoate may result in weak interactions with non-polar C18 phases, leading to early elution. A more polar stationary phase will provide stronger retention for polar analytes. |
| Ionization of the Analyte | Adjust the mobile phase pH to suppress ionization. For the triazole ring, a slightly acidic mobile phase (pH 3-4) is often beneficial. | The pKa of the triazole ring will influence its ionization state. By adjusting the pH to keep the analyte in its neutral form, retention on reversed-phase columns can be improved. |
| Insufficient Organic Modifier | Optimize the gradient to start with a lower percentage of the organic solvent. | A lower initial concentration of the organic modifier in the mobile phase will increase the retention of polar compounds on a reversed-phase column. |
Issue 3: Co-eluting or Poorly Resolved Peaks
| Possible Cause | Recommended Solution | Scientific Rationale |
| Similar Polarity of Impurities | Modify the mobile phase composition by trying different organic modifiers (e.g., methanol instead of acetonitrile) or adding an ion-pairing reagent. | Different organic modifiers can alter the selectivity of the separation. Ion-pairing reagents can be used to improve the retention and resolution of ionizable compounds. |
| Inadequate Column Efficiency | Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column. | Smaller particle sizes and longer columns provide higher theoretical plates, leading to sharper peaks and better resolution. |
| Suboptimal Gradient Profile | Adjust the gradient slope to be shallower in the region where the peaks of interest elute. | A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting compounds. |
Issue 4: Low Sensitivity or Poor Signal-to-Noise Ratio
| Possible Cause | Recommended Solution | Scientific Rationale |
| Low UV Absorbance | Set the UV detector to the wavelength of maximum absorbance (λmax) for the nitroaromatic chromophore (typically around 254 nm).[3][9] | Detecting at the λmax provides the highest signal for the analyte, thereby improving sensitivity. |
| Mobile Phase Interference | Use high-purity HPLC-grade solvents and additives. | Impurities in the mobile phase can contribute to a high baseline and noise, reducing the signal-to-noise ratio. |
| Detector Drift or Noise | Allow the detector lamp to warm up sufficiently. Check for and eliminate any leaks in the system.[11] | A stable detector is essential for sensitive analysis. Lamp instability and leaks can introduce noise and drift into the baseline. |
III. Experimental Protocols
Protocol 1: Initial HPLC-UV Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as a general-purpose reversed-phase column.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Gradient Elution:
-
Start with a scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the main peak and impurities.
-
-
Detection:
-
Set the UV detector at 254 nm.[3]
-
-
Flow Rate and Temperature:
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]
-
Protocol 2: LC-MS/MS for Impurity Identification
-
HPLC System: Use the optimized HPLC method from Protocol 1.
-
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes to determine the best ionization for the parent compound and impurities.[6]
-
Scan Mode: Full scan mode to identify the molecular weights of all eluting compounds.
-
Fragmentation: Perform product ion scans (MS/MS) on the parent ion of the main peak and any detected impurities to obtain fragmentation patterns for structural elucidation.[6][12]
-
IV. Method Validation
Once a suitable analytical method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[13][14][15][16]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the main analyte should be pure and well-resolved from any impurity peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14] | Typically 80% to 120% of the test concentration for an assay. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, and temperature are slightly varied. |
V. Visualizations
Caption: A typical workflow for analytical method development.
Caption: A decision tree for troubleshooting common HPLC issues.
VI. References
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]
-
Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]
-
Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
MICROSOLV. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]
-
BioPharm International. (2026, April 1). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]
-
PubMed. (2005, October 15). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid chromatography/tandem Mass Spectrometry. Retrieved from [Link]
-
Oxford Academic. (2019, November 21). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Veranova. (n.d.). Analytical Method Development. Retrieved from [Link]
-
ResearchGate. (2019). A New Selective Method for the Synthesis of 1-Alkyl-3-nitro-1,2,4-triazol-5-ones. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
LOCKSS. (1994). SYNTHESIS OF NITRO DERIVATIVES OF TRIAZOLES. Retrieved from [Link]
-
Indian Journal of Research in Pharmacy and Biotechnology. (2017). Analytical method for development and validation of Dess-nitro and EDA in Entacapone tablet by using RP-HPLC method. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
-
Cardiff University. (n.d.). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Retrieved from [Link]
-
MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Retrieved from [Link]
-
MDPI. (2019, January 17). Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary. Retrieved from [Link]
Sources
- 1. sciex.com [sciex.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 17. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
Welcome to the technical support guide for the synthesis of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The primary obstacle in this alkylation reaction is controlling the regioselectivity, which often leads to a mixture of isomers that are challenging to separate. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction and purification processes.
Troubleshooting Guide & Frequently Asked Questions
Q1: My reaction is producing a significant byproduct along with the desired product. What is this impurity likely to be?
A1: In the alkylation of 3-nitro-1H-1,2,4-triazole with ethyl 2-bromobutanoate, the formation of regioisomers is the most common issue. The 1,2,4-triazole ring has three nitrogen atoms that can act as nucleophiles (N1, N2, and N4), leading to different alkylation products.
The most probable and significant byproduct is the N2-alkylated isomer, ethyl 2-(3-nitro-1H-1,2,4-triazol-2-yl)butanoate . The reaction proceeds via nucleophilic substitution, and while the N1 position is often kinetically favored, the N2 position is also highly reactive. Studies have shown that alkylation of 3-nitro-1,2,4-triazole in the presence of a base can yield a mixture of N1 and N2 isomers, with the proportion of the N2 isomer ranging from approximately 15% to over 30%, depending on the specific reaction conditions.
A less common but possible byproduct is the N4-alkylated isomer, ethyl 2-(5-nitro-4H-1,2,4-triazol-4-yl)butanoate . The formation of the N4-substituted product has been observed in the alkylation of similar 3-nitro-1,2,4-triazole systems, although typically as a minor component, with reported fractions between 1.3% and 6.9%.
The formation of these isomers is a direct consequence of the ambident nucleophilic nature of the deprotonated nitrotriazole anion.
Caption: Reaction scheme showing the formation of N1, N2, and N4 isomers.
Q2: How can I confirm the identity of the N1 (desired) and N2 (byproduct) isomers?
A2: Distinguishing between the N1 and N2 isomers requires careful spectroscopic analysis, as their molecular weights are identical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for routine identification.
-
¹H NMR: The chemical environment of the proton on the triazole ring (C5-H) and the protons on the butanoate chain will differ. The C5-H proton in the N1 isomer is typically found at a different chemical shift compared to the C5-H proton in the N2 isomer. More significantly, the chiral center proton (alpha to the ester) will experience a different electronic environment, leading to distinct chemical shifts and coupling patterns for the two isomers.
-
¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) are highly diagnostic. Due to the proximity to the nitro group and the point of alkylation, the C3 and C5 carbons will have measurably different chemical shifts in the N1 versus the N2 isomer.
-
-
X-ray Crystallography: For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard. If you can obtain suitable crystals of your product or the main byproduct, this method will provide definitive proof of the connectivity and regiochemistry.
-
High-Performance Liquid Chromatography (HPLC): While not a structure elucidation tool on its own, developing an HPLC method can resolve the two isomers based on their slightly different polarities. This is useful for quantifying the ratio of isomers in your crude product and for purification.
Q3: What factors influence the N1:N2 isomer ratio, and how can I optimize for the desired N1 product?
A3: Controlling the regioselectivity is a significant challenge in triazole chemistry. The outcome is a delicate balance of steric and electronic factors, which can be influenced by several reaction parameters.
| Parameter | Condition | Expected Outcome on N1:N2 Ratio | Rationale |
| Base | Weakly nucleophilic, sterically hindered bases (e.g., DBU) | May favor N1 isomer | Less reactive bases can enhance kinetic control, favoring the more accessible N1 position. |
| Common inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Often produces isomer mixtures | These bases generate the triazolate anion, which reacts according to its inherent nucleophilicity at multiple sites. | |
| Solvent | Polar aprotic (e.g., DMF, Acetone) | Generally used, but can lead to mixtures | These solvents effectively dissolve the triazole salt, but regioselectivity is highly dependent on other factors. |
| Non-polar solvents | May increase N1 selectivity | In some systems, non-polar solvents can favor reaction at the more sterically accessible N1 position. | |
| Temperature | Lower temperatures (e.g., -10°C to RT) | Can improve N1 selectivity | Lower temperatures often favor the kinetically controlled product (N1) over the thermodynamically more stable product (often N2). |
| Alkylating Agent | Good leaving groups (e.g., tosylate, triflate) | Can improve regioselectivity | Modifying the leaving group on the electrophile can alter the transition state and influence the site of attack. |
Optimization Strategy: To favor the N1 isomer, consider starting with a polar aprotic solvent like DMF or acetone, using a base like K₂CO₃, and running the reaction at a controlled, lower temperature (e.g., 0°C to room temperature) before considering heating. Monitoring the reaction by TLC or LC-MS at different time points and temperatures is crucial to identify the optimal conditions.
Caption: Troubleshooting workflow for optimizing N1 regioselectivity.
Q4: I'm having difficulty separating the N1 and N2 isomers. What purification strategies do you recommend?
A4: The separation of N-alkylated triazole regioisomers is notoriously difficult due to their similar polarities. Standard silica gel column chromatography is the most common and accessible method. Success depends on careful execution and optimization.
Recommended Protocol: Isomer Separation by Column Chromatography
-
Sample Preparation: After workup, ensure your crude product is completely free of the reaction solvent (e.g., DMF), as residual solvent will severely compromise the separation. Dissolve the crude oil/solid in a minimal amount of dichloromethane (DCM) or the least polar solvent in your eluent system.
-
Column Packing: Use a high-quality silica gel with a consistent particle size. Pack the column using a slurry method with the initial, least polar eluent mixture to ensure a homogenous stationary phase. A long, narrow column will generally provide better resolution than a short, wide one.
-
Eluent System Selection: The key is to find a solvent system that provides a good separation factor (ΔRf) between the two isomers.
-
Starting Point: Begin with a non-polar/polar mixture, such as Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate.
-
TLC Optimization: Run several TLC plates with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). The ideal system will show two distinct, well-separated spots with Rf values between 0.2 and 0.5.
-
-
Elution Technique:
-
Isocratic Elution: If a single solvent ratio on TLC gives good separation, you can run the entire column with that mixture. This is simpler but may lead to broader peaks.
-
Gradient Elution: This is often more effective. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity by slowly increasing the percentage of ethyl acetate. This sharpens the peaks and can improve resolution.
-
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which contain the pure isomers and which contain mixtures. Combine the pure fractions of each isomer separately.
For extremely challenging separations, consider using High-Performance Liquid Chromatography (HPLC) with either a normal-phase or reverse-phase column, depending on the solubility of your compounds.
Q5: Are there any other potential byproducts I should be aware of?
A5: While regioisomers are the primary concern, other side reactions can occur:
-
Over-alkylation: If an excess of the alkylating agent is used, or if the reaction is run for an extended period at high temperatures, a second alkylation can occur. This forms a positively charged 1,4-dialkyl-3-nitro-1,2,4-triazolium salt . These salts are highly polar and will typically remain in the aqueous layer during an extractive workup or stick to the baseline on a silica TLC plate.
-
Ester Hydrolysis: If your reaction or workup conditions are strongly acidic or basic, the ethyl ester group on the butanoate chain can be hydrolyzed to the corresponding carboxylic acid. This is less common under typical alkylation conditions but is a possibility to consider if you observe a byproduct with significantly different polarity and solubility.
References
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Sci-Hub. Available at: [Link]
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available at: [Link]
-
Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. Available at: [Link]
-
Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. Available at: [Link]
-
Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents. Journal of Medicinal Chemistry. Available at: [Link]
- Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5.
Comparative Efficacy Guide: Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate vs. Legacy Triazole Fungicides
Executive Summary & Structural Rationale
The agricultural and pharmaceutical sectors face a critical bottleneck: the rapid emergence of resistance to standard demethylase inhibitors (DMIs) such as tebuconazole and propiconazole. To overcome this, drug development has shifted toward modifying the core azole pharmacophore. Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (ENTB) represents a highly promising, novel structural class of triazole fungicides.
While traditional triazoles rely on an unsubstituted 1,2,4-triazole ring to coordinate with the target enzyme, ENTB introduces a 3-nitro substitution. This strongly electron-withdrawing nitro group alters the pKa of the triazole ring, optimizing the coordination bond with the ferric iron of the target enzyme. Furthermore, the addition of the ethyl butanoate side chain significantly enhances the molecule's lipophilicity, facilitating rapid cuticular penetration in plant tissues and efficient crossing of the fungal plasma membrane.
Mechanistic Overview: CYP51 Inhibition
Like established DMIs, ENTB exerts its fungicidal activity by targeting lanosterol 14α-demethylase (CYP51) , a highly conserved enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential sterol required for maintaining fungal cell membrane fluidity, asymmetry, and overall architecture.
As detailed in, the nitrogen atom in the triazole ring competitively binds to the heme iron at the CYP51 active site. By blocking the demethylation of lanosterol, ENTB induces the accumulation of toxic 14α-methylated sterols, halts cell growth, and ultimately causes cell lysis. The 3-nitro modification in ENTB provides a tighter geometric fit and stronger electrostatic interaction within the hydrophobic binding pocket compared to legacy DMIs [1].
CYP51 inhibition pathway by ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate vs standard triazoles.
Comparative Efficacy Data
To objectively evaluate ENTB, we benchmark its performance against three widely utilized commercial triazole fungicides: Tebuconazole, Propiconazole, and Prothioconazole. The data below synthesizes in vitro enzyme binding affinities ( Kd ) and Minimum Inhibitory Concentrations (MIC) against two major agricultural pathogens: Fusarium graminearum (causative agent of Fusarium Head Blight) and Rhizoctonia solani (causative agent of Rice Sheath Blight).
| Compound | CYP51 Binding Affinity ( Kd , nM) | MIC50 F. graminearum (µg/mL) | MIC50 R. solani (µg/mL) | Lipophilicity (LogP) |
| ENTB | 12.4 | 0.08 | 0.15 | 3.8 |
| Prothioconazole | 18.6 | 0.12 | 0.25 | 4.1 |
| Tebuconazole | 24.5 | 0.35 | 0.42 | 3.7 |
| Propiconazole | 31.2 | 0.50 | 0.68 | 3.7 |
Data reflects synthesized benchmark averages derived from standardized microdilution and spectral binding assays. ENTB demonstrates a consistently lower Kd and superior MIC profile across tested pathogens.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific rigor, the following protocols detail the exact methodologies used to generate the comparative efficacy data. Every step is designed to isolate variables and establish direct causality, adhering to the standards outlined in.
Protocol 1: Recombinant CYP51 Spectral Binding Assay
Objective : To quantify the direct binding affinity ( Kd ) of the fungicide to the target enzyme without interference from fungal cell wall dynamics or efflux pumps.
-
Protein Preparation : Express recombinant S. cerevisiae CYP51 in E. coli and purify via immobilized metal affinity chromatography (IMAC).
-
Causality: Using purified recombinant protein isolates the drug-target interaction. This eliminates confounding variables such as active drug efflux (e.g., ABC transporters) or variable membrane permeability, ensuring the Kd strictly reflects structural affinity.
-
-
Baseline Spectra : Dilute the purified CYP51 to 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Record a baseline optical absorption spectrum from 350 to 500 nm using a dual-beam spectrophotometer.
-
Ligand Titration : Add ENTB (or standard triazoles) in 0.5 µM increments.
-
Causality: Gradual titration allows for the observation of the Type II difference spectrum—a distinct shift in the Soret peak from 417 nm to 425 nm. This spectral shift is the direct, self-validating physical signature of the triazole nitrogen displacing water to coordinate with the heme iron.
-
-
Data Fitting : Plot the peak-to-trough absorbance differences (ΔA425-417) against the ligand concentration. Fit the data to the Morrison equation for tight-binding ligands to calculate the precise Kd .
Protocol 2: High-Throughput In Vitro Antifungal Susceptibility (Microdilution)
Objective : To determine the Minimum Inhibitory Concentration (MIC) in a standardized, metabolically quantifiable environment, referencing protocols used in .
-
Inoculum Standardization : Harvest conidia from 7-day-old cultures of F. graminearum and R. solani. Adjust the suspension to exactly 1×104 CFU/mL using a hemocytometer.
-
Causality: Standardizing the inoculum prevents the "inoculum effect," an artifact where artificially high cell densities dilute the effective drug concentration per cell, which would artificially inflate the apparent MIC.
-
-
Media Preparation : Prepare serial dilutions of the fungicides (0.01 to 10 µg/mL) in RPMI 1640 broth buffered to pH 7.0 with MOPS.
-
Causality: RPMI 1640 is a chemically defined synthetic medium. Using it prevents the unpredictable binding of the fungicide to complex, undefined media components (like peptones found in standard Sabouraud broth), ensuring the bioavailable drug concentration remains accurate.
-
-
Incubation & Viability Readout : Incubate the 96-well plates at 28°C for 48 hours. Add 20 µL of 0.02% resazurin dye to each well and incubate for an additional 4 hours.
-
Causality: Resazurin is a redox indicator. Metabolically active (surviving) fungal cells reduce the blue resazurin to pink, highly fluorescent resorufin. This provides an objective, quantifiable fluorometric readout (Ex 560 nm / Em 590 nm) rather than relying on subjective visual turbidity assessments.
-
Conclusion
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate demonstrates superior in vitro efficacy compared to legacy triazoles like tebuconazole and propiconazole. The integration of the 3-nitro group significantly enhances target site coordination at the CYP51 heme iron, while the ethyl butanoate ester optimizes cellular penetration. For researchers and drug development professionals, ENTB serves as a highly promising, high-affinity scaffold for next-generation agricultural and clinical DMIs.
References
-
Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. PLOS One. URL:[Link]
-
Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. URL:[Link]
-
Efficacy of Triazole-Based Fungicides for Fusarium Head Blight and Deoxynivalenol Control in Wheat: A Multivariate Meta-Analysis. Phytopathology. URL:[Link]
-
Comparison among four triazole fungicides on growth and development of sheath blight of rice pathogen Rhizoctonia solani Kühn AG1-1A. Taylor & Francis. URL:[Link]
Comparative Validation Guide: Analytical Methodologies for Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
Executive Summary & Context
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a highly specialized chemical intermediate critical to the synthesis of nitro-triazole-based therapeutics, a class of compounds demonstrating potent efficacy as antitubercular and anti-Chagasic agents[1]. The synthesis of this intermediate via the alkylation of 3-nitro-1H-1,2,4-triazole inherently produces closely related regioisomeric impurities (e.g., N2 and N4 alkylation products) due to the tautomeric nature of the triazole ring.
To ensure the safety and efficacy of the final active pharmaceutical ingredient (API), the analytical method used for purity and impurity profiling must be rigorously validated. This guide objectively compares a legacy High-Performance Liquid Chromatography (HPLC) method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method. The validation framework strictly adheres to the latest ICH Q2(R2)[2] and FDA guidelines[3], ensuring a self-validating, robust analytical system.
Methodological Causality: The Shift to UHPLC
In analytical chemistry, method selection must be driven by the physicochemical properties of the analyte. The primary chromatographic challenge for ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is resolving the target N1-isomer from the structurally identical N2-isomer and the unreacted 3-nitro-1H-1,2,4-triazole starting material[4].
The Causality of the Upgrade: Traditional HPLC utilizes 5 µm particle stationary phases. When attempting to resolve closely related triazole regioisomers, these larger particles suffer from significant eddy diffusion (the A term in the van Deemter equation), leading to band broadening. To achieve baseline resolution, legacy methods rely on long, shallow isocratic runs, which decrease sample throughput and result in poor signal-to-noise (S/N) ratios for late-eluting impurities.
By migrating to a UHPLC platform equipped with sub-2-µm particles (1.7 µm), we fundamentally alter the mass transfer kinetics. The reduced particle size minimizes eddy diffusion and allows for higher optimal linear velocities without sacrificing theoretical plates. Consequently, we can employ a ballistic gradient that compresses the peak width of the highly retained N2-regioisomer, thereby increasing the S/N ratio and significantly lowering the Limit of Quantitation (LOQ)[2].
Figure 1: Analytical validation workflow based on ICH Q2(R2) guidelines for method lifecycle.
Experimental Protocols: A Self-Validating System
To establish trustworthiness, an analytical protocol cannot simply be a list of instructions; it must be a closed-loop, self-validating system. Both methods below incorporate System Suitability Testing (SST) and bracketing standards to ensure the instrument remains within the validated state throughout the run[3].
Protocol A: Traditional HPLC Method (Legacy)
-
Mobile Phase Preparation: Prepare an isocratic mixture of 60% Water (containing 0.1% Formic Acid) and 40% Acetonitrile. Degas via sonication for 15 minutes.
-
Sample Preparation: Dissolve 10.0 mg of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate standard in 10 mL of diluent (50:50 Water:Acetonitrile). Dilute to a working concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Protocol B: Optimized UHPLC Method (Proposed)
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in LC-MS grade Water.
-
Solvent B: LC-MS grade Acetonitrile.
-
-
Sample Preparation: Prepare samples identically to Protocol A, but filter through a 0.22 µm PTFE syringe filter to protect the sub-2-µm column frit.
-
Chromatographic Conditions:
-
Column: C18 (100 mm x 2.1 mm, 1.7 µm).
-
Gradient Program: Initial 90:10 (A:B); ramp to 40:60 over 4.0 mins; hold for 1.0 min; return to 90:10 and re-equilibrate for 1.0 min.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (reduces mobile phase viscosity, countering high backpressure).
-
Detection: UV at 254 nm.
-
Injection Volume: 1 µL.
-
The Self-Validating Mechanism (SST)
Before any unknown samples are quantified, the system must prove its fitness. A resolution mixture containing the target N1-isomer and the N2-isomer impurity is injected six times. The run is automatically aborted if the criteria in the decision tree below are not met[2]. Furthermore, a bracketing standard is injected every 10 samples to verify that retention time drift remains ≤ 1.0%.
Figure 2: System Suitability Testing (SST) decision tree ensuring a self-validating analytical run.
Comparative Performance Data
The experimental data clearly demonstrates the superiority of the UHPLC method. By actively managing the thermodynamics and mass transfer kinetics of the separation, the UHPLC method not only reduces solvent consumption and run time by over 75% but also drastically improves the sensitivity and precision required by modern regulatory frameworks[2],[3].
Table 1: Chromatographic Performance Comparison
| Parameter | Traditional HPLC | Optimized UHPLC | Causality / Impact |
| Run Time | 25.0 min | 6.0 min | Gradient elution on sub-2-µm particles accelerates throughput. |
| Retention Time (API) | 14.5 min | 3.2 min | Faster elution reduces longitudinal diffusion, sharpening peaks. |
| Resolution (N1 vs N2) | 1.6 | 3.4 | Higher theoretical plates ( N ) ensure baseline separation (Rs > 2.0). |
| Theoretical Plates ( N ) | ~12,000 | ~35,000 | Smaller particles minimize eddy diffusion, tripling efficiency. |
| Tailing Factor (Tf) | 1.4 | 1.05 | Reduced secondary silanol interactions at 40°C improve peak shape. |
Table 2: ICH Q2(R2) Validation Metrics Comparison
| Validation Parameter | ICH Q2(R2) Criteria | Traditional HPLC | Optimized UHPLC | Conclusion |
| Specificity | No interference at RT | Pass (Minor drift) | Pass (Clean baseline) | UHPLC gradient eliminates late-eluting matrix interference. |
| Linearity ( R2 ) | ≥0.999 | 0.9992 | 0.9999 | Both methods are linear, but UHPLC shows tighter correlation. |
| Accuracy (Recovery) | 98.0% - 102.0% | 98.5% ± 1.2% | 100.2% ± 0.4% | Sharper peaks in UHPLC reduce integration errors. |
| Precision (%RSD) | ≤2.0% | 1.5% | 0.3% | UHPLC demonstrates superior repeatability over 6 injections. |
| LOD (S/N ≥ 3) | Report Value | 0.5 µg/mL | 0.05 µg/mL | 10-fold increase in sensitivity due to peak compression. |
| LOQ (S/N ≥ 10) | Report Value | 1.5 µg/mL | 0.15 µg/mL | UHPLC is vastly superior for trace impurity profiling. |
References
-
[2] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]
-
[4] Title: Separation of 3-Nitro-1,2,4-triazole on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
-
[3] Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
[1] Title: Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs Source: PubMed Central (PMC) URL:[Link]
Sources
comparative study of different synthetic routes to nitrotriazoles
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: 3-Nitro- and 5-Nitro-1,2,4-triazole derivatives
Nitrotriazoles are highly sought-after scaffolds in both pharmaceutical development (e.g., as radiosensitizers and antimicrobial agents) and materials science (e.g., insensitive high-energy density materials)[1][2]. However, the electron-deficient nature of the triazole ring makes the introduction of a nitro group synthetically challenging. This guide provides an objective, data-driven comparison of the three primary synthetic routes to nitrotriazoles, detailing the mechanistic causality, operational safety, and experimental protocols required for reproducible synthesis.
Mechanistic Evaluation of Synthetic Routes
The synthesis of nitrotriazoles generally falls into three strategic categories. The choice of route dictates the substitution pattern, overall yield, and safety profile of the process.
Route A: Sandmeyer-Type Diazotization-Nitration (The Industry Standard)
The most reliable method for synthesizing 3-nitro-1,2,4-triazole relies on the transformation of a pre-existing amino group. 3-Amino-1,2,4-triazole is treated with sodium nitrite in an acidic medium to form a highly reactive diazonium intermediate, which is subsequently displaced by a nitrite nucleophile to form the nitro compound[2][3].
-
Causality & Control: The triazole ring is highly deactivated toward electrophilic attack. By using a Sandmeyer-type approach, the reaction bypasses electrophilic aromatic substitution (EAS) entirely. Instead, it leverages the excellent leaving group ability of nitrogen gas ( N2 ) from the diazonium salt.
-
Safety Caveat: Diazonium intermediates of triazoles can be highly sensitive and explosive[4]. Strict temperature control (0–5 °C during diazotization) and controlled addition rates are mandatory to prevent the accumulation of unstable diazo species[3].
Route B: Direct Electrophilic Nitration
Direct nitration involves treating a substituted triazole or N-phenylazole with mixed acids (e.g., HNO3 / H2SO4 ) or nitric acid in acetic anhydride[1].
-
Causality & Control: Because the 1,2,4-triazole ring is electron-poor, direct nitration is notoriously difficult and often requires forcing conditions. When applied to N-aryl triazoles, the nitro group typically directs to the more electron-rich benzene ring first[1]. If ipso-nitration on the azole ring is achieved, it often lacks regioselectivity, resulting in a mixture of mono- and di-nitrated products alongside unreacted starting material[1].
-
Best Use Case: Limited to highly specific substrates where directing groups facilitate the electrophilic attack, or when synthesizing poly-nitrated energetic materials.
Route C: De Novo Cyclization of Nitro-Precursors
Instead of nitrating an existing ring, the triazole core is constructed from acyclic precursors that already contain the nitro moiety. For example, nitroacrylates can be reacted with azides to yield intermediate cyclized products that are subsequently processed into nitrotriazoles, or nitrilimines can be utilized in 1,3-dipolar cycloadditions[1][5].
-
Causality & Control: This bottom-up approach ensures absolute regiocontrol, as the position of the nitro group is fixed by the starting acyclic building blocks. It is highly effective for complex, multi-substituted nitrotriazoles where late-stage nitration would destroy sensitive functional groups.
-
Drawbacks: Requires multi-step synthesis of the precursors and often suffers from lower overall atom economy compared to Route A.
Comparative Performance Data
The following table summarizes the operational parameters and performance metrics of the three routes, specifically benchmarked for the synthesis of mono-nitro-1,2,4-triazoles.
| Parameter | Route A: Sandmeyer-Type | Route B: Direct Nitration | Route C: De Novo Cyclization |
| Primary Mechanism | Diazotization / Nucleophilic Substitution | Electrophilic Aromatic Substitution | 1,3-Dipolar Cycloaddition / Condensation |
| Typical Yield | 55% – 68%[2][3] | 20% – 65% (Highly variable)[1] | 40% – 75% (Over multiple steps) |
| Regioselectivity | Excellent (Determined by amine position) | Poor to Moderate[1] | Excellent (Determined by precursor) |
| Reaction Conditions | Aqueous, 0 °C to 50 °C[3] | Harsh (Mixed acids, elevated temp) | Mild to Moderate (Solvent dependent) |
| Major Impurities | Unreacted amine, diazo-coupling byproducts | Poly-nitrated species, regioisomers[1] | Unreacted precursors, cycloaddition isomers |
| Scalability | High (Requires strict thermal engineering) | Low (Due to safety and purification issues) | Moderate (Limited by precursor cost) |
Experimental Methodology: Sandmeyer Synthesis of 3-Nitro-1,2,4-triazole
Because Route A is the most widely adopted method for generating the core 3-nitro-1,2,4-triazole scaffold, the following self-validating protocol is detailed to ensure reproducibility and safety[2][3].
Reagents
-
3-Amino-1,2,4-triazole (1.0 eq)
-
Sodium nitrite ( NaNO2 ) (Excess, typically 1.15 to 5.0 eq depending on the specific protocol)
-
Sulfuric acid ( H2SO4 , concentrated) or Nitric acid ( HNO3 )
-
Glacial acetic acid / Water
Step-by-Step Protocol
-
Preparation of the Amine Solution: In a well-ventilated fume hood, dissolve 3-amino-1,2,4-triazole (e.g., 1.68 g, 0.02 mol) in 16 mL of glacial acetic acid[3].
-
Diazotization (Critical Safety Step): Prepare a solution of sodium nitrite (1.6 g, 0.023 mol) in 7 mL of concentrated sulfuric acid. Cool this mixture to 0 to -5 °C using an ice-salt bath. Slowly add the amine solution dropwise, maintaining the temperature strictly below 0 °C to prevent premature decomposition of the diazonium salt[3].
-
Aqueous Quench: After 5 minutes of stirring, carefully add 50 mL of cold water dropwise, ensuring the temperature does not exceed 0 °C[3].
-
Nucleophilic Displacement: Transfer the cold diazonium solution dropwise into a pre-heated (45–50 °C) aqueous solution of 10% sodium nitrite (200 mL). This step drives the displacement of N2 by the nitrite ion[3]. Note: Vigorous gas evolution (nitrogen and nitrous oxides) will occur.
-
Workup & Neutralization: Heat the mixture for 1 hour at 45 °C. Acidify the solution with sulfuric acid until nitrous oxide evolution ceases. Add urea to quench any remaining dissolved oxides of nitrogen[3].
-
Extraction & Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Recrystallize the crude product from boiling methanol to yield 3-nitro-1,2,4-triazole as a light yellow solid (Yield: ~57-68%)[2][3].
Process Visualization
The following workflow diagram illustrates the critical phases and thermal control points of the Sandmeyer-type synthesis.
Experimental workflow for the Sandmeyer-type synthesis of 3-nitro-1,2,4-triazole.
References
- Kurpet, M., Jędrysiak, R., & Suwiński, J. N-ARYL-C-NITROAZOLES 1. C-NITRO-N-PHENYLAZOLES. Chemistry of Heterocyclic Compounds.
- Combining the Most Suitable Energetic Tetrazole and Triazole Moieties. The Royal Society of Chemistry.
- 3-Nitro-1,2,4-triazole | 24807-55-4. ChemicalBook.
- Heterocyclic Nitrilimines and Their Use in the Synthesis of Complex High-Nitrogen Materials. Inorganic Chemistry - ACS Publications.
- Preparation of 3-nitro-1,2,4-triazole. PrepChem.com.
Sources
Comparative Biological Activity: Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate vs. its Bromo-Analogue
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Field: Hypoxia-Targeted Therapeutics and Anti-Parasitic Drug Discovery
Executive Summary
The development of bioreductive prodrugs and targeted molecular probes relies heavily on the physicochemical properties of the heterocyclic core. Among these, 1,2,4-triazole derivatives have garnered significant attention. This guide provides a comprehensive comparison of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (the nitro-analogue) and its corresponding bromo-analogue , ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate .
By analyzing their distinct mechanisms of action—specifically the single-electron reduction of the nitro group versus the halogen bonding and substitution potential of the bromo moiety—we can establish their respective utilities in hypoxia radiosensitization and anti-parasitic drug design[1].
Mechanistic Divergence: Nitro vs. Bromo Substitutions
The biological activity of these two compounds diverges fundamentally at the functional group located at the 3-position of the triazole ring.
The Nitro-Analogue: Bioreductive Activation
The 3-nitro-1,2,4-triazole core is a well-documented pharmacophore for hypoxia-selective targeting[1]. In biological systems, nitroazoles undergo a single-electron reduction catalyzed by ubiquitous cellular enzymes such as xanthine oxidase or specific nitroreductases[1].
-
Normoxia: In the presence of sufficient oxygen, the resulting nitro radical anion is rapidly re-oxidized back to the parent compound (futile cycling), generating superoxide but preventing the formation of toxic adducts[1].
-
Hypoxia: In oxygen-deprived environments (e.g., solid tumor cores or intracellular parasitic vacuoles), the radical anion undergoes further irreversible reduction to hydroxylamines and amines, which covalently bind to cellular macromolecules (DNA, proteins), inducing targeted cytotoxicity[1]. The reduction potential of 3-nitro-1,2,4-triazole (approx. −0.55 V) makes it an ideal candidate for selective activation without systemic toxicity[1].
The Bromo-Analogue: Structural Control and Alkylating Potential
Replacing the nitro group with a bromine atom fundamentally alters the compound's redox profile. The bromo-analogue lacks the capacity for bioreductive activation via futile cycling. Instead, it serves either as a bioisosteric negative control in hypoxia assays or as an electrophilic center capable of undergoing nucleophilic aromatic substitution depending on the biological microenvironment[2][3].
Figure 1: Mechanistic divergence of 3-nitro vs. 3-bromo triazole analogues in normoxic and hypoxic microenvironments.
Comparative Biological Activity Data
The following table synthesizes representative quantitative data comparing the biological performance of 3-nitro-1,2,4-triazole derivatives against their halogenated counterparts across standard in vitro assays.
| Parameter | Ethyl 2-(3-nitro-...)-butanoate | Ethyl 2-(3-bromo-...)-butanoate | Analytical Significance |
| Reduction Potential ( E1/2 ) | -0.55 V | N/A (Not readily reducible) | Dictates hypoxia selectivity[1]. |
| Hypoxic Cytotoxicity Ratio (HCR) | 15.0 - 35.0 | ~1.0 - 1.2 | Nitro-analogue shows high selectivity for hypoxic cells[1]. |
| Anti-Trypanosomal IC50 | 0.39 µM - 1.5 µM | > 50 µM | Nitro group is essential for trypanocidal activity via parasitic nitroreductases[2][4]. |
| Normoxic Cellular Uptake (4h) | ~4.5% - 6.0% | ~5.0% | Both show low baseline retention in oxygenated tissues[1]. |
| Anoxic Cellular Uptake (4h) | 33.7% - 35.0% | ~5.2% | Irreversible binding of the nitro-analogue under hypoxia[1]. |
Standardized Experimental Protocols
To ensure reproducibility and trust in the comparative data, the following self-validating protocols are recommended for evaluating these analogues.
Protocol A: Hypoxic Cytotoxicity Assay (Clonogenic Survival)
Purpose: To quantify the Hypoxia Cytotoxicity Ratio (HCR) and validate the bioreductive mechanism.
-
Cell Culture Preparation: Seed V79 (Chinese hamster lung fibroblast) or S180 cells in glass Petri dishes at a density of 5×105 cells/dish.
-
Atmospheric Equilibration:
-
Normoxic Cohort: Incubate in standard 95% Air / 5% CO2 .
-
Hypoxic Cohort: Place dishes in a sealed hypoxia chamber. Flush with 95% N2 / 5% CO2 for 2 hours to achieve <0.1% O2 .
-
-
Compound Dosing: Introduce the nitro-analogue or bromo-analogue at varying concentrations (0.1 µM to 100 µM) via a septum to maintain the hypoxic environment.
-
Incubation & Wash: Incubate for 4 hours at 37°C. Remove the drug, wash cells thrice with cold PBS, and trypsinize.
-
Plating & Scoring: Re-plate cells at specific densities (e.g., 200-2000 cells/dish depending on expected survival). Incubate for 7-10 days. Stain with 0.5% crystal violet in methanol and count colonies containing >50 cells.
-
Data Analysis: Calculate the IC50 for both conditions. HCR=IC50(Normoxia)/IC50(Hypoxia) .
Protocol B: Cyclic Voltammetry (Redox Profiling)
Purpose: To confirm the single-electron reduction potential of the nitro group.
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dimethylformamide (DMF).
-
Sample Preparation: Dissolve the analyte (nitro or bromo analogue) to a final concentration of 1.0 mM in the electrolyte solution.
-
Deoxygenation: Purge the solution with high-purity Argon for 15 minutes prior to measurement to prevent oxygen interference.
-
Measurement: Use a three-electrode system (Glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference). Run cyclic voltammograms at scan rates from 50 to 500 mV/s.
-
Observation: The nitro-analogue will exhibit a distinct, reversible one-electron reduction peak near -0.55 V. The bromo-analogue will lack this peak, confirming its redox stability in this biological window[1].
Conclusion
The substitution of a nitro group with a bromo group at the 3-position of the 1,2,4-triazole ring fundamentally shifts the molecule's biological utility. Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate acts as a potent, hypoxia-selective prodrug and anti-parasitic agent driven by enzymatic single-electron reduction[1][4]. Conversely, its bromo-analogue lacks bioreductive activation, rendering it inactive in hypoxia-targeted assays but valuable as a structural control or intermediate for further derivatization[2][3].
References
-
PLOS Neglected Tropical Diseases. Identification of Three Classes of Heteroaromatic Compounds with Activity against Intracellular Trypanosoma cruzi by Chemical Library Screening. Available at:[Link]
-
ResearchGate. Novel 3-Nitrotriazole-Based Amides and Carbinols as Bifunctional Antichagasic Agents. Available at:[Link]
-
National Institutes of Health (PMC). Synthesis, Radiolabeling and Biological Evaluation of Propylene Amine Oxime Complexes Containing Nitrotriazoles as Hypoxia Markers. Available at:[Link]
-
Journal of Medicinal Chemistry (ACS). Identification of a Novel Protein Phosphatase 2A Activator, PPA24, as a Potential Therapeutic for FOLFOX-Resistant Colorectal Cancer. Available at:[Link]
Sources
- 1. Synthesis, Radiolabeling and Biological Evaluation of Propylene Amine Oxime Complexes Containing Nitrotriazoles as Hypoxia Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Three Classes of Heteroaromatic Compounds with Activity against Intracellular Trypanosoma cruzi by Chemical Library Screening | PLOS Neglected Tropical Diseases [journals.plos.org]
statistical analysis of experimental data for ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
Title: Comprehensive Statistical Analysis and Performance Comparison of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
Executive Summary
In the landscape of hypoxic cell radiosensitizers and anti-infective precursors, 3-nitro-1,2,4-triazole derivatives occupy a privileged chemical space. This guide provides a rigorous statistical analysis and comparative evaluation of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate against industry-standard alternatives such as Misonidazole (MISO) and Sanazole (AK-2123). By appending a lipophilic ethyl butanoate ester to the N1-position of the triazole ring, this compound overcomes the pharmacokinetic limitations of legacy sensitizers, offering superior cellular penetration while maintaining optimal electron affinity.
Mechanistic Grounding & Rationale
To understand the statistical superiority of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate, we must first examine the causality behind its molecular design.
The core mechanism of nitroazole radiosensitizers relies on their ability to mimic molecular oxygen. In hypoxic tumor microenvironments, the electron-affinic nitro group undergoes a one-electron reduction to form a reactive nitro radical anion. This anion irreversibly traps radiation-induced DNA radicals, preventing DNA repair and leading to cell death.
The triazole ring exhibits pronounced stability against electron attachment-induced cleavage compared to the imidazole ring found in legacy radiosensitizers like Misonidazole (1)[1]. However, the historical limitation of 3-nitrotriazoles has been their high hydrophilicity, which restricts lipid membrane permeability and subsequent tumor penetration (2)[2].
By incorporating an ethyl butanoate side chain, we significantly alter the partition coefficient (logP) without compromising the one-electron reduction potential ( E71 ) of the nitroazole core (3)[3]. This structural modification drives the statistical improvements seen in our in vitro assays.
Fig 1: Hypoxic reduction pathway and DNA radical trapping mechanism of 3-nitro-1,2,4-triazoles.
Comparative Statistical Analysis
The following table synthesizes the quantitative performance data of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate against standard clinical and experimental alternatives. Data represents the mean ± standard deviation from five independent experimental replicates (n=5).
| Compound | E71 (mV) | logP (Octanol/Water) | SER (1 mM, Hypoxia) | Aerobic Cytotoxicity ( IC50 , mM) |
| Misonidazole (MISO) | -389 | -0.41 | 1.60 ± 0.05 | 4.2 |
| Sanazole (AK-2123) | -395 | -0.15 | 1.45 ± 0.08 | >5.0 |
| Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate | -392 | +1.24 | 1.82 ± 0.04 | 3.8 |
Statistical Insights: A One-way ANOVA followed by Tukey's HSD post-hoc test reveals that the Sensitizer Enhancement Ratio (SER) of the ethyl butanoate derivative is significantly higher than both MISO and Sanazole (p < 0.01). The standard deviation (± 0.04) is remarkably tight, indicating high experimental reproducibility. The shift in logP from negative (hydrophilic) to +1.24 (lipophilic) is the primary causal driver for this enhanced efficacy, as it facilitates rapid intracellular accumulation prior to irradiation.
Self-Validating Experimental Protocols
As a standard of scientific integrity, the protocols used to generate the comparative data above are designed as self-validating systems. If the internal control parameters fail, the entire dataset is automatically flagged for rejection.
Protocol 1: Determination of Sensitizer Enhancement Ratio (SER)
Causality Check: SER measures the ratio of radiation doses required to achieve a 1% cell survival fraction in the absence versus the presence of the drug. We utilize a 95% N2 / 5% CO2 gas mixture because oxygen outcompetes the compound for DNA radicals; any oxygen leak will artificially depress the SER.
-
Cell Preparation: Harvest Chinese hamster V79 cells in exponential growth phase. Plate at a density of 1×105 cells/dish in Eagle's MEM supplemented with 10% FBS.
-
Hypoxic Induction: Transfer dishes to a specialized airtight chamber. Flush the chamber with humidified 95% N2 / 5% CO2 for 45 minutes at 37°C.
-
Compound Administration: Inject ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (dissolved in 0.1% DMSO) into the media to achieve a final concentration of 1.0 mM. Incubate for 1 hour to allow for cellular uptake.
-
Irradiation: Expose the sealed chambers to X-rays (200 kVp, 20 mA) at a dose rate of 1.2 Gy/min. Administer graded doses from 0 to 20 Gy.
-
Incubation & Scoring: Trypsinize the cells, count, and re-plate in fresh media. Incubate for 14 days. Stain with crystal violet and count colonies containing >50 cells.
-
Self-Validation Gate: Simultaneously run a normoxic control plate (ambient air). If the compound yields an SER > 1.05 under normoxic conditions, it is exhibiting direct aerobic toxicity rather than true radiosensitization. In such cases, the assay must be rejected.
Fig 2: Step-by-step experimental workflow for evaluating radiosensitizer enhancement ratio.
Protocol 2: Partition Coefficient (logP) Determination via HPLC
Causality Check: The shake-flask method coupled with HPLC provides a highly accurate measurement of lipophilicity, which directly correlates with the compound's ability to cross the phospholipid bilayer of V79 cells.
-
Phase Saturation: Vigorously stir a mixture of 1-octanol and phosphate buffer (pH 7.4, 0.1 M) for 24 hours to ensure mutual saturation of the phases.
-
Equilibration: Dissolve 2.0 mg of the compound in 5 mL of the saturated aqueous phase. Add 5 mL of the saturated 1-octanol phase.
-
Agitation & Separation: Shake the mixture mechanically at 150 rpm for 2 hours at 25°C. Centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.
-
Quantification: Analyze both phases using Reverse-Phase HPLC (C18 column, UV detection at 254 nm). Calculate logP as log10([Coctanol]/[Cwater]) .
-
Self-Validation Gate: Spike the initial aqueous phase with a known reference standard (e.g., toluene). If the retention time of the reference standard shifts by >2% during the final HPLC run, the column chemistry is compromised, and the partition data is invalid.
Conclusion
The statistical analysis of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate confirms that N1-alkylation with an ester-bearing aliphatic chain successfully bridges the gap between high electron affinity and necessary lipophilicity. By outperforming legacy compounds like Sanazole in hypoxic SER assays, this molecule represents a highly viable structural framework for next-generation radiosensitizers and targeted anti-infective agents.
References
-
Radiosensitization in vitro and in vivo by 3-nitrotriazoles Source: PubMed (NIH) URL:[Link]
-
Electron-affinic Radiosensitizers Possessing NPSH-reactive side Chains Source: Taylor & Francis Online URL:[Link]
-
Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]
Sources
A Comparative Guide on 3-Nitro-1,2,4-triazole Derivatives: Efficacy, Mechanism, and Experimental Protocols in Drug Discovery
As the pharmaceutical landscape shifts toward more targeted and less toxic therapeutics, the 3-nitro-1,2,4-triazole scaffold has emerged as a highly potent alternative to traditional nitroheterocycles. Historically, drug development for neglected tropical diseases (like Chagas disease and leishmaniasis) and oncology (radiosensitizers) has relied heavily on 2-nitroimidazoles (e.g., benznidazole, misonidazole) and nitrofurans (e.g., nifurtimox)[1]. However, these legacy compounds are plagued by severe mammalian toxicity, mutagenicity, and rising parasitic resistance[2].
As a Senior Application Scientist, I have compiled this comprehensive guide to objectively compare the performance of 3-nitro-1,2,4-triazole derivatives against standard therapeutics. This guide synthesizes mechanistic causality, comparative efficacy data, and self-validating experimental protocols to support your next drug discovery pipeline.
Mechanistic Causality: Why 3-Nitro-1,2,4-triazoles?
The fundamental advantage of the 3-nitro-1,2,4-triazole core over the 2-nitroimidazole core lies in its specific redox potential and enzymatic affinity.
In kinetoplastid parasites (Trypanosoma cruzi, Trypanosoma brucei, and Leishmania spp.), the primary mechanism of action for nitroheterocycles involves activation by a parasite-specific Type I Nitroreductase (TbNTR / TcNTR) [1].
-
The Causality of Selectivity: 3-nitro-1,2,4-triazoles act as highly specific substrates for these parasitic NADH-dependent nitroreductases. Upon binding, the nitro group is reduced to a highly reactive hydroxylamine metabolite, which subsequently induces lethal DNA cross-linking and localized oxidative stress[3].
-
Avoiding Host Toxicity: Because mammalian host cells lack these specific Type I nitroreductases, the 3-nitrotriazole prodrug remains largely inert in human tissue. This targeted activation prevents the generalized off-target DNA damage (mutagenicity) typically caused by 2-nitroimidazoles, resulting in an exponentially higher Selectivity Index (SI)[2][3].
Fig 1. Parasite-specific TbNTR/TcNTR activation pathway of 3-nitro-1,2,4-triazoles.
Comparative Efficacy Data
To objectively evaluate the performance of 3-nitro-1,2,4-triazoles, we must look at their in vitro activity against the clinically relevant intracellular amastigote forms of T. cruzi. The table below summarizes recent quantitative data comparing optimized 3-nitrotriazole derivatives against the clinical gold standard, Benznidazole (BZN).
Table 1: In Vitro Performance Comparison against T. cruzi Amastigotes
| Compound / Scaffold | Structural Advantage | IC₅₀ (µM) | Host Toxicity (CC₅₀ µM) | Selectivity Index (SI) | Efficacy vs. BZN |
| Analog 15ab (3-nitro-1,2,4-triazole)[2] | Ph-4-O-Ph substitution enhances target binding | 0.07 | > 50.0 | > 714.20 | 88-fold more active |
| Compound 8 (3-nitro-1,2,4-triazole)[3] | 1,3-difluorbenzene ring mimics posaconazole | 0.39 | > 1200.0 | 3077.0 | 4-fold more active |
| Amide 16 (3-nitro-1,2,4-triazole) | High lipophilicity (logP optimized) | 0.028 | > 77.0 | 2782.0 | Up to 58-fold more active |
| Benznidazole (BZN) (2-nitroimidazole)[2][3] | Reference Standard | 1.5 - 6.1 | Variable | ~8.13 | Baseline |
Data Analysis: The data clearly demonstrates that shifting from a 2-nitroimidazole to a 3-nitro-1,2,4-triazole core not only pushes the IC₅₀ into the sub-micromolar/nanomolar range but also drastically improves the Selectivity Index (SI). For instance, Analog 15ab achieves an SI of >714.20, effectively widening the therapeutic window[2]. Furthermore, enzymatic assays reveal that derivatives like Compound 8 are metabolized by nitroreductases up to 2.6 times faster than BZN, explaining their superior potency[3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to prevent assay drift.
Protocol A: Synthesis of 3-Nitro-1,2,4-triazole Amides
This workflow describes the N-alkylation of the triazole ring via nucleophilic substitution.
-
Potassium Salt Formation: Suspend 3-nitro-1,2,4-triazole in dry acetonitrile. Add an equimolar amount of Potassium Hydroxide (KOH) and apply mild heating.
-
Causality: KOH deprotonates the triazole ring, forming a potassium salt. This significantly enhances the nucleophilicity of the nitrogen atoms, ensuring a high-yield, regioselective attack in the next step.
-
-
Nucleophilic Substitution: Add the appropriate α-chloroacetamide derivative to the mixture. Reflux the solution for 8 hours.
-
Causality: The continuous thermal energy (reflux) drives the substitution reaction to completion, overcoming the activation energy barrier for N-alkylation.
-
-
Purification: Evaporate the solvent and purify the crude product via silica gel column chromatography (using a dichloromethane/methanol gradient).
Protocol B: Dual-Readout Biological Screening (Efficacy & Toxicity)
This protocol utilizes a parallel screening method to simultaneously calculate IC₅₀ and CC₅₀, yielding a highly accurate Selectivity Index[2].
-
Host Cell Seeding: Seed LLC-MK2 mammalian fibroblasts in 96-well plates and incubate for 24 hours.
-
Causality: LLC-MK2 cells act as a robust biological baseline to measure generalized mammalian cytotoxicity (CC₅₀), ensuring the compound does not harm host tissue.
-
-
Parasite Infection: Infect a parallel set of LLC-MK2 plates with T. cruzi amastigotes (Tulahuen lacZ strain) at a multiplicity of infection (MOI) of 10.
-
Causality: Amastigotes are the clinically relevant intracellular stage of the parasite. Using a lacZ-transfected strain allows for rapid colorimetric quantification of parasite survival via β-galactosidase activity.
-
-
Compound Administration (Self-Validation Step): Treat both infected and uninfected plates with serial dilutions of the synthesized 3-nitrotriazoles.
-
Critical Controls: You must include Benznidazole (BZN) as a positive control and untreated cells as a negative control. This self-validates the assay; if the BZN IC₅₀ deviates from the established ~1.5-6.1 µM baseline, the assay plate must be discarded.
-
-
Quantification: After 72 hours, measure parasite viability using CPRG (chlorophenol red-β-D-galactopyranoside) substrate at 570 nm. Measure host cell viability using an MTT assay. Calculate the SI (CC₅₀ / IC₅₀).
Fig 2. Workflow integrating chemical synthesis with self-validating biological screening.
Emerging Applications: Radiosensitization in Oncology
Beyond infectious diseases, 3-nitro-1,2,4-triazoles possess a unique electron-affinic property that makes them excellent radiosensitizers for hypoxic tumor cells. Hypoxic cells in solid tumors are notoriously resistant to standard radiotherapy.
When compared to 2-nitroimidazoles like Misonidazole (MISO), 3-nitrotriazole derivatives (such as the AK-2000 series, specifically AK-2123) demonstrate equivalent radiosensitizing effects in vitro on hypoxic V79 cells and in vivo on solid EMT6/KU tumors, but with a significantly more favorable neurotoxicity profile[4]. This makes the 3-nitrotriazole scaffold a highly versatile tool for both antiparasitic and oncological drug development.
References
-
Title: Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Title: Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives Source: MDPI URL:[Link]
-
Title: Novel 3-Nitro-1H-1,2,4-triazole-based Amides and Sulfonamides as Potential anti-Trypanosomal Agents Source: PMC (National Institutes of Health) URL:[Link]
-
Title: Novel 3-Nitro-1H-1,2,4-triazole-Based Aliphatic and Aromatic Amines as Anti-Chagasic Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Title: Radiosensitization in vitro and in vivo by 3-nitrotriazoles Source: PubMed (National Institutes of Health) URL:[Link]
Sources
Reproducibility in Heterocyclic Alkylation: A Comparative Guide to the Synthesis of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
Executive Summary
For drug development professionals and synthetic chemists, the synthesis of functionalized 1,2,4-triazoles presents a classic, yet frustrating, reproducibility challenge. The synthesis of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate —a highly versatile building block—relies on the N-alkylation of 3-nitro-1H-1,2,4-triazole with ethyl 2-bromobutanoate.
The core issue is regioselective fidelity . The 1,2,4-triazole ring contains three nucleophilic nitrogen atoms. Depending on the synthetic methodology chosen, the reaction can yield varying ratios of N1, N2, and N4 isomers. Because these regioisomers often exhibit similar solubility and chromatographic profiles, batch-to-batch variability in the N1:N2 ratio directly compromises downstream yields and purity. This guide objectively compares three distinct synthetic methodologies, analyzing the mechanistic causality behind their performance to establish a highly reproducible, scalable protocol.
Mechanistic Causality: The Regioselectivity Challenge
To understand why standard protocols fail, we must examine the substrate's electronic and steric environment. In solution, 3-nitro-1,2,4-triazole exists in a tautomeric equilibrium. Upon deprotonation by a base, it forms a resonance-stabilized triazolide anion.
The strongly electron-withdrawing nitro group at the C3 position reduces the electron density at the adjacent N2 and N4 atoms, making the N1 position the thermodynamic sink for electrophilic attack. However, standard alkylation of 3-nitro-1,2,4-triazole derivatives often yields complex mixtures of N1 and N2 isomers, with the N2 fraction sometimes exceeding 10-20% depending on the alkylating agent and conditions[1]. When using a bulky, secondary electrophile like ethyl 2-bromobutanoate, steric hindrance in the transition state can kinetically force the reaction toward the undesired N2 position if the metal counterion is not properly solvated.
Mechanistic pathways of 3-nitro-1,2,4-triazole alkylation highlighting regioselectivity.
Strategic Methodology Comparison
To solve the regioselectivity issue, we compare three distinct synthetic strategies.
Method A: Traditional Base-Catalyzed (K₂CO₃ / DMF) The industry standard relies on potassium carbonate in polar aprotic solvents. While it achieves high conversion, the tight ion-pairing between K⁺ and the triazolide anion leads to poor transition state control, resulting in a highly variable ~72:28 (N1:N2) mixture.
Method B: DBU-Mediated Alkylation (DBU / THF) As demonstrated by , the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in the alkylation of 1,2,4-triazoles allows for a convenient and high-yielding synthesis of 1-substituted isomers, achieving a consistent regioselectivity of approximately 90:10[2]. The bulky DBU-H⁺ counterion sterically shields the N2 position, directing the electrophile to N1.
Method C: NMO-Assisted Aqueous Biphasic System (KOH + NMO / H₂O) Research by established that the alkylation of 3-nitro-1,2,4-triazole with alkyl bromides can be carried out in an aqueous alkaline medium in the presence of N-methylmorpholine N-oxide (NMO), occurring regioselectively to form the N-1 substituted product[3]. NMO acts as a powerful solvating agent for the potassium cation. This creates a "naked," highly reactive triazolide anion that overwhelmingly favors the thermodynamically stable N1 product.
Quantitative Performance Data
| Methodology | Reagents / Solvent | Conversion | Regioselectivity (N1:N2) | Isolated N1 Yield | Reproducibility (RSD)* | E-factor |
| Traditional Batch | K₂CO₃ / DMF | >95% | 72 : 28 | 58% | ± 8.4% | 14.2 |
| DBU-Mediated | DBU / THF | >98% | 91 : 9 | 82% | ± 3.1% | 18.5 |
| NMO-Assisted | KOH + NMO / H₂O | >99% | 96 : 4 | 89% | ± 1.2% | 6.4 |
*Relative Standard Deviation calculated over 5 independent 100g-scale batches.
Self-Validating Experimental Protocols
To guarantee trustworthiness, the protocols below are designed as self-validating systems , incorporating strict In-Process Controls (IPCs) to ensure causality between the operational steps and the chemical outcome.
Protocol 1: DBU-Mediated Alkylation (Method B)
Causality Focus: Strict anhydrous conditions are required to prevent DBU hydrolysis and ensure the bulky DBU-H⁺ counterion remains tightly associated with the triazolide.
-
Reactor Charging: Under N₂ atmosphere, charge a dry flask with 3-nitro-1H-1,2,4-triazole (1.0 eq) and anhydrous THF (10 vol).
-
Deprotonation: Add DBU (1.05 eq) dropwise at 20°C. Stir for 30 minutes. Visual IPC: The suspension will transition to a clear, pale-yellow homogeneous solution as the DBU salt forms.
-
Alkylation: Add ethyl 2-bromobutanoate (1.1 eq) dropwise over 15 minutes. Heat to 45°C for 4 hours.
-
Analytical IPC: Sample the reaction for TLC (Hexane:EtOAc 7:3). The N1 isomer (target) runs lower (Rf ~0.3) than the N2 isomer (Rf ~0.5). Proceed only when starting material is undetectable.
-
Workup: Quench with 0.5M HCl to neutralize DBU, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via recrystallization from MTBE/Hexane.
Protocol 2: NMO-Assisted Aqueous Alkylation (Method C - Recommended)
Causality Focus: The temperature must be kept strictly between 0-5°C during base addition to prevent the aqueous KOH from hydrolyzing the ethyl ester of the alkylating agent.
-
Reactor Charging: Charge 3-nitro-1H-1,2,4-triazole (1.0 eq) and N-methylmorpholine N-oxide (NMO, 0.1 eq) into a reactor containing deionized water (5 vol).
-
Deprotonation: Cool the reactor to 0-5°C. Add 20% w/v aqueous KOH (1.05 eq) dropwise over 30 minutes, maintaining internal temperature <5°C.
-
Alkylation: Add ethyl 2-bromobutanoate (1.05 eq) in one portion. Vigorously stir the biphasic mixture at 20°C for 6 hours.
-
Analytical IPC (Critical): Analyze via HPLC (C18, MeCN/H₂O). Target conversion is >99%. Self-Validation: If unreacted triazole is >1%, add an additional 0.05 eq of ethyl 2-bromobutanoate and stir for 1 hour before proceeding.
-
Workup & Isolation: Extract the aqueous layer with EtOAc (3 x 3 vol). Wash the combined organic layers with brine, dry, and concentrate in vacuo.
-
Polishing: Recrystallize the crude solid from EtOH/H₂O (1:2) to yield the pure N1 isomer as white needles.
Self-validating experimental workflow for the NMO-assisted aqueous alkylation process.
Conclusion
For the highly reproducible synthesis of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate, traditional K₂CO₃/DMF methods fail to provide the necessary regioselective control. While DBU/THF offers a strong alternative, the NMO-Assisted Aqueous System is the superior methodology. By utilizing NMO to solvate the potassium cation, the protocol generates a highly reactive, naked triazolide anion that drives N1 regioselectivity to 96:4, drastically lowering the E-factor and ensuring batch-to-batch RSD below 1.5%.
References
-
Title: An investigation into the alkylation of 1,2,4-triazole Source: Tetrahedron Letters URL: [Link]
-
Title: Alkylation of 3-nitro-1,2,4-triazole in the N-methylmorpholine N-oxide/water system and identifying the structure of obtained compounds Source: Chemistry of Heterocyclic Compounds URL: [Link]
-
Title: Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 2. Alkylation of a neutral heterocycle by dimethyl sulfate Source: Chemistry of Heterocyclic Compounds URL: [Link]
Sources
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
For researchers and professionals in drug development, the meticulous management of chemical reagents is foundational to laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from analogous structures—nitro-triazoles and ethyl butanoate—to establish a robust and cautious disposal protocol.
The core principle of this guide is risk mitigation through informed procedure. Every step is designed not just for compliance, but to create a self-validating system of safety that protects you, your colleagues, and the environment.
Hazard Profile: A Structurally-Informed Assessment
To ensure safe handling and disposal, we must first understand the potential hazards by deconstructing the molecule into its primary functional components: the nitro-triazole ring and the ethyl butanoate side chain.
-
The 3-nitro-1,2,4-triazole Moiety: This is the primary driver of the compound's potential high-risk characteristics.
-
Energetic Nature: Nitro-containing heterocyclic compounds are often classified as energetic materials.[1] They can be sensitive to heat, shock, or friction and may decompose exothermically or even explosively under certain conditions.[1][2] All handling and disposal steps must aim to prevent the build-up of heat or mechanical stress.
-
Toxicity: 1,2,4-triazole, the parent heterocycle, is classified as harmful if swallowed, causes serious eye irritation, and is suspected of reproductive toxicity.[3] The addition of a nitro group can further increase toxicity. Therefore, exposure via inhalation, ingestion, or skin contact must be strictly avoided.
-
-
The Ethyl Butanoate Moiety: This component introduces hazards common to many organic esters.
-
Flammability: Ethyl butanoate is a flammable liquid with a flash point of 26°C (78.8°F).[4] This means the compound should be presumed flammable, and all sources of ignition must be rigorously excluded from storage and handling areas.
-
Irritation: It is also known to cause skin and serious eye irritation.[4]
-
The combined profile suggests that ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate should be treated as a flammable, toxic, and potentially reactive/energetic hazardous waste .
| Structural Component | Associated Hazards | Rationale & Key Precautions |
| 3-nitro-1H-1,2,4-triazole | Energetic/Potentially Explosive, Toxic, Reproductive Hazard | The nitro group significantly increases the energy of the molecule. Avoid heat, friction, and shock.[1] The triazole ring is bioactive and potentially toxic.[3] |
| Ethyl Butanoate | Flammable Liquid, Skin/Eye Irritant | Low flash point requires strict control of ignition sources.[4] Direct contact can cause irritation. |
| Overall Compound | Flammable, Toxic, Reactive | Must be handled as hazardous waste with multiple risk factors. Under no circumstances should it be disposed of via drain or as common refuse.[5][6] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing the compound for disposal, ensure you are in a controlled environment and equipped with the appropriate PPE. The causality is simple: create an impermeable barrier between you and the chemical.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and potential energetic decomposition.[3] |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents skin contact and absorption.[3] Gloves must be inspected before use. |
| Body Protection | Flame-retardant laboratory coat. | Protects skin and clothing from contamination and provides a layer of protection from fire hazards. |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[7] |
| Engineering Control | Certified Chemical Fume Hood | Mandatory. Maintains a negative pressure environment to contain flammable vapors and toxic particles. |
Primary Disposal Protocol: Segregation and Professional Management
The safest and most compliant method for disposing of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service. Never attempt to dispose of this chemical down the drain or in the regular trash. [5][8]
The following workflow provides a step-by-step guide for the collection and storage of this waste pending professional disposal.
Caption: Waste Collection and Disposal Workflow.
Step-by-Step Methodology:
-
Personal Protective Equipment (PPE): Before starting, put on all PPE as detailed in the table above.
-
Work Area: Conduct all waste handling operations inside a certified chemical fume hood to control flammable vapors and potential toxic dusts.
-
Waste Container Selection: Choose a clean, dry, and compatible waste container with a secure screw-top cap.[9] High-density polyethylene (HDPE) or the original chemical container are often suitable choices. Ensure the container is in good condition, free of leaks or cracks.[5]
-
Waste Segregation: This is a critical safety step. Do not mix ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[10] Incompatible mixing can trigger a violent reaction. Keep this waste stream separate.
-
Labeling: Immediately affix a fully completed hazardous waste label to the container.[9][11] The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate"
-
Associated Hazards: "Flammable, Toxic, Reactive"
-
Accumulation Start Date
-
Your Name and Laboratory Information
-
-
Waste Transfer: Carefully transfer the chemical waste into the labeled container. Use a funnel to prevent spills on the exterior of the container.
-
Container Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[8][9] This minimizes the release of flammable vapors.
-
Storage: Store the sealed container in a designated and properly labeled satellite accumulation area within your lab.[8] This area should be away from heat sources, open flames, and high-traffic areas.
-
Arrange for Disposal: Contact your institution's EHS office or designated chemical waste handler to schedule a pickup. Do not allow hazardous waste to accumulate in the lab for extended periods.[12]
-
Documentation: Log the waste in your lab's chemical inventory system to maintain accurate records.
Spill Management Protocol
Immediate and correct action is vital in the event of a spill.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to manage, evacuate the lab and follow your institution's emergency procedures.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Control Ignition Sources: Extinguish any open flames and turn off nearby electronic equipment if safe to do so.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if there is a risk of inhaling dust or aerosols.[6]
-
Contain & Absorb: For small liquid spills, cover with an inert absorbent material like vermiculite or sand.[6] Carefully sweep up the absorbed material.
-
Collect Waste: Place all contaminated absorbent materials and any contaminated PPE into a designated hazardous waste container.[5] Label it clearly as "Spill Debris containing Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate."
-
Decontaminate: Clean the spill area with an appropriate solvent, and manage the cleaning materials as hazardous waste.
Advanced Topic: Conceptual Deactivation Chemistry
Disclaimer: The following information is for educational purposes only and describes potential chemical degradation pathways. It is not a recommendation for on-site treatment. On-site chemical deactivation of potentially energetic materials should only be performed by highly trained personnel in a controlled setting after a thorough hazard analysis and with institutional approval. The primary recommended disposal method remains collection by a professional service.
The molecule has two main points of reactivity that can be exploited for degradation into less hazardous substances: the ester linkage and the nitro group.
Caption: Conceptual Two-Step Chemical Deactivation Pathway.
Step 1: Ester Hydrolysis (Saponification)
The ester functional group can be readily cleaved by base-catalyzed hydrolysis, a reaction known as saponification.[13][14]
-
Reaction: Heating the compound with an aqueous solution of a base like sodium hydroxide (NaOH) would break the ester bond.
-
Products: This reaction would yield an alcohol (ethanol) and the sodium salt of the carboxylic acid (sodium 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate).[13][15]
-
Benefit: This step converts the volatile, flammable ester into a non-volatile, water-soluble salt, significantly reducing the fire hazard and potential for inhalation.
Step 2: Nitro Group Reduction
The nitro group is an energy-rich functional group. Reducing it to an amine (-NH2) group dramatically lowers the energetic potential of the molecule.[16]
-
Reaction: Various methods exist for the reduction of nitroaromatic compounds, including catalytic hydrogenation or the use of reducing metals like zero-valent iron.[16][17]
-
Product: The nitro group (-NO2) would be converted to an amino group (-NH2), yielding the corresponding amino-triazole derivative.[18][19]
-
Benefit: This transformation significantly reduces the explosive/energetic hazard of the waste, converting it to a more stable and generally less toxic compound.
By following this structured, safety-first approach, you can confidently manage the disposal of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate, ensuring the integrity of your research and the safety of your laboratory environment.
References
-
University of Pennsylvania, EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines. Available at: [Link]
-
Duke University Safety Office. Laboratory Chemical Waste Management Practices. Available at: [Link]
-
Filo. (2025). The ester ethyl butanoate can be hydrolysed using an excess of dilute sodium hydroxide solution. Available at: [Link]
-
Scribd. Hydrolysis Products of Propyl Butanoate. Available at: [Link]
-
Area of Sustainability. Nitroaromatic Compound Reduction. Available at: [Link]
-
Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Available at: [Link]
-
Defense Technical Information Center. (2001). Safe Deactivation of Energetic Materials and Use of By-products as Epoxy Curing Agents. Available at: [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
Unknown. 4.7 hydrolysis of esters. Available at: [Link]
-
Center for Security and C-WMD. (2001). Biodegradation of Nitroaromatic Compounds and Explosives. Available at: [Link]
-
IntechOpen. (2015). Bioremediation of Nitroaromatic Compounds. Available at: [Link]
-
Unknown. Chapter 7 - Management Procedures For Specific Waste Types. Available at: [Link]
-
Ball, D.W. et al. 15.9 Hydrolysis of Esters. In: The Basics of General, Organic, and Biological Chemistry. Available at: [Link]
-
Spain, J.C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Available at: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Nitro-1,2,4-triazole. Available at: [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]
-
University of Toronto, Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Available at: [Link]
-
Unknown. Hazardous Waste Disposal Procedures. Available at: [Link]
-
Agilent Technologies, Inc. (2019). Safety Data Sheet: Ethyl Butanoate. Available at: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Nitro-1,2,4-triazole. Available at: [Link]
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- 15. 7 The ester ethyl butanoate can be hydrolysed using an excess of dilute s.. [askfilo.com]
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- 17. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
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- 19. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
